Product packaging for Desethyl Sildenafil-d3(Cat. No.:CAS No. 1346603-75-5)

Desethyl Sildenafil-d3

カタログ番号: B584244
CAS番号: 1346603-75-5
分子量: 449.5 g/mol
InChIキー: LTNJUPYNXDNXBO-BMSJAHLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Desethyl Sildenafil-d3 is a stable, deuterium-labeled analog of Desethyl Sildenafil, which is a metabolite of Sildenafil, the active pharmaceutical ingredient in drugs like Viagra and Revatio. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It acts by blocking the breakdown of cyclic guanosine monophosphate (cGMP), enhancing the NO/cGMP signaling pathway. This leads to smooth muscle relaxation and vasodilation, which is the primary mechanism investigated in research contexts for conditions like erectile dysfunction and pulmonary arterial hypertension. The primary research application of this compound is to serve as an internal standard in quantitative bioanalytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The incorporation of deuterium creates a distinct mass difference from the non-labeled compound, allowing for highly accurate and precise measurement and correction for variability during sample preparation and analysis. This makes it an indispensable tracer tool for method development and validation (AMV), pharmacokinetic studies, and metabolic profiling of Sildenafil in research settings, ensuring reliable and reproducible analytical data. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N6O4S B584244 Desethyl Sildenafil-d3 CAS No. 1346603-75-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[2-hydroxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNJUPYNXDNXBO-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C3=NC4=C(C(=O)N3)N(N=C4CCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747482
Record name (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-75-5
Record name (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Desethyl Sildenafil-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Desethyl Sildenafil-d3, a deuterated analog of a primary metabolite of Sildenafil. This document is intended for researchers, scientists, and drug development professionals, offering key data, relevant biological pathways, and experimental methodologies.

Core Compound Data

This compound is a labeled metabolite of Sildenafil, an orally active and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1] Due to its isotopic labeling, it serves as an excellent internal standard for the quantitative analysis of Sildenafil and its metabolites in various biological matrices.[2]

PropertyValueReference
CAS Number 1346603-75-5[1]
Molecular Formula C₂₀H₂₃D₃N₆O₄S
Molecular Weight 449.52
Primary Application Internal standard in bioanalytical assays (e.g., LC-MS/MS)[2]

Biological Significance and Signaling Pathway

This compound is the deuterated form of O-desethyl sildenafil, one of the primary metabolites of Sildenafil. The parent compound, Sildenafil, exerts its pharmacological effects by inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[3][4]

The physiological mechanism of action involves the nitric oxide (NO)/cGMP pathway. During sexual stimulation, nitric oxide is released, which in turn activates the enzyme guanylate cyclase.[3][5] This leads to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation.[3][5] By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing the vasodilatory effect.[3][4][5]

sildenafil_pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes 5_GMP 5'-GMP PDE5->5_GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil's Mechanism of Action

Experimental Protocols: Pharmacokinetic Analysis

This compound is primarily utilized as an internal standard in pharmacokinetic studies of Sildenafil. Below is a generalized experimental protocol for the quantification of Sildenafil and its metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of Sildenafil and its major metabolite, N-desmethylsildenafil, in human plasma samples.

Materials:

  • Human plasma samples

  • Sildenafil analytical standard

  • N-desmethylsildenafil analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of Sildenafil, N-desmethylsildenafil, and this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of the analytes.

    • Prepare a working solution of the internal standard (this compound).

  • Sample Preparation:

    • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound internal standard working solution.

    • Protein Precipitation Method: Add 300 µL of cold acetonitrile, vortex thoroughly to precipitate proteins, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Solid-Phase Extraction (SPE) Method: Condition an SPE cartridge with methanol and water. Load the plasma sample, wash with a low-organic solvent, and elute the analytes with a high-organic solvent.

    • Transfer the supernatant (from protein precipitation) or the evaporated and reconstituted eluate (from SPE) to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the analytes from endogenous matrix components.

      • Flow Rate: A typical flow rate for the column dimensions.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for Sildenafil, N-desmethylsildenafil, and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentrations of Sildenafil and N-desmethylsildenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates a typical workflow for a pharmacokinetic study sample analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction Supernatant_Eluate Collect Supernatant/ Reconstitute Eluate Extraction->Supernatant_Eluate LC_MS_MS LC-MS/MS Analysis Supernatant_Eluate->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing Calibration_Curve Calibration Curve Generation Data_Processing->Calibration_Curve Quantification Quantification of Unknown Samples Calibration_Curve->Quantification

Bioanalytical Workflow

References

In Vitro Mechanism of Action of Desethyl Sildenafil-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Desethyl Sildenafil-d3. Given that this compound is a deuterated stable isotope-labeled version of Desethyl Sildenafil (N-desmethylsildenafil), its primary application is as an internal standard for the accurate quantification of the major active metabolite of Sildenafil in bioanalytical studies.[1][2][3][4] The biological mechanism of action is therefore identical to that of its non-deuterated counterpart, N-desmethylsildenafil. This document will focus on the well-established in vitro activity of Sildenafil and its primary active metabolite.

Core Mechanism of Action: Inhibition of Phosphodiesterase Type 5 (PDE5)

The primary mechanism of action of Sildenafil and its active metabolites is the potent and selective inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[5][6][7] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[7][8][9]

The signaling cascade begins with the release of nitric oxide, which activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[10][11] Elevated intracellular levels of cGMP lead to the activation of cGMP-dependent protein kinases (PKG), which phosphorylate various downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[8]

By inhibiting PDE5, Desethyl Sildenafil prevents the hydrolysis of cGMP to the inactive 5'-GMP.[11] This leads to an accumulation of cGMP in tissues where PDE5 is expressed, such as the corpus cavernosum and the pulmonary vasculature, thereby enhancing and prolonging the downstream effects of the NO/cGMP pathway.[5][8][12]

Quantitative Data: In Vitro PDE5 Inhibition

The major active metabolite of Sildenafil, N-desmethylsildenafil, demonstrates significant in vitro inhibitory activity against PDE5. The following table summarizes the comparative potency.

CompoundTargetIC50NotesSource(s)
SildenafilPDE53.0 - 3.6 nMPotent and selective inhibitor.[6]
N-desmethylsildenafil (UK-103,320)PDE5~6.0 - 7.2 nMExhibits approximately 50% of the in vitro activity of Sildenafil.[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Inhibitory Action

The following diagram illustrates the cGMP signaling pathway and the point of inhibition by Sildenafil and its metabolites.

cGMP_Signaling_Pathway cluster_synthesis NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes Inhibitor Desethyl Sildenafil Inhibitor->PDE5 Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of Desethyl Sildenafil on PDE5.

Experimental Protocols

The determination of a compound's in vitro inhibitory activity on PDE5 is typically achieved through enzymatic assays. Below is a representative protocol for a fluorescence polarization-based PDE5 inhibition assay.

Objective

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Desethyl Sildenafil) against recombinant human PDE5.

Materials
  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Test compound (Desethyl Sildenafil) dissolved in DMSO

  • Sildenafil (as a positive control)

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Methodology
  • Compound Preparation:

    • Prepare a stock solution of the test compound and Sildenafil in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

    • Further dilute these intermediate solutions in the PDE Assay Buffer to the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Setup:

    • Add the diluted test compound or control solutions to the wells of the 384-well plate.

    • Include wells for "no inhibition" (containing only assay buffer and DMSO) and "maximum inhibition" (containing a high concentration of Sildenafil).

    • Add the fluorescently labeled cGMP substrate to all wells.

    • Initiate the enzymatic reaction by adding the diluted recombinant PDE5 enzyme to all wells.

  • Incubation:

    • Incubate the microplate at room temperature (or 37°C, depending on the specific protocol) for a predetermined period (e.g., 60 minutes) in the dark to allow the enzymatic reaction to proceed.

  • Signal Detection:

    • Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis:

    • The degree of fluorescence polarization is inversely proportional to the amount of substrate hydrolyzed. High polarization indicates low PDE5 activity (inhibition), while low polarization indicates high PDE5 activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro PDE5 inhibition assay.

PDE5_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compound & Controls start->prep_compounds add_reagents Add Reagents to 384-Well Plate: 1. Test Compound 2. FAM-cGMP Substrate 3. PDE5 Enzyme prep_compounds->add_reagents incubate Incubate at Room Temperature (e.g., 60 minutes) add_reagents->incubate measure_fp Measure Fluorescence Polarization (FP) with Plate Reader incubate->measure_fp analyze_data Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve measure_fp->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for a fluorescence polarization-based in vitro PDE5 inhibition assay.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Sildenafil and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolic pathways of sildenafil and its principal analogs: tadalafil, vardenafil, and avanafil. These compounds are all potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, these drugs enhance the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation, which is the physiological basis for their use in treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2] Understanding their distinct pharmacokinetic and metabolic profiles is critical for drug development, optimizing therapeutic regimens, and predicting potential drug-drug interactions.

Pharmacokinetic Profiles

The pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—determine the onset, duration, and intensity of a drug's pharmacological effect. While all PDE5 inhibitors share a common mechanism of action, their PK parameters vary significantly, influencing their clinical application.

1.1. Absorption and Bioavailability

Sildenafil, vardenafil, and avanafil are all rapidly absorbed after oral administration, with time to maximum plasma concentration (Tmax) typically occurring within an hour in a fasted state.[3][4] Tadalafil is absorbed more slowly, with a Tmax of approximately 2 hours.[5][6]

The oral bioavailability of these drugs is limited by first-pass metabolism in the gut wall and liver. Sildenafil's absolute bioavailability is approximately 41%.[7] Vardenafil's is lower, at about 15%, while the bioavailability for tadalafil has not been formally determined but is not significantly affected by food.[5][8][9]

A high-fat meal can significantly impact the absorption of sildenafil, vardenafil, and avanafil, typically delaying Tmax by about an hour and reducing the maximum plasma concentration (Cmax) by 29-50%.[2][3][7][9] Tadalafil's absorption is notably unaffected by food.[5]

1.2. Distribution

All four PDE5 inhibitors are extensively distributed into tissues.[10][11][12] They are also highly bound to plasma proteins, primarily albumin, with protein binding values of approximately 96% for sildenafil, 95% for vardenafil, 94% for tadalafil, and 99% for avanafil.[2][5][10][11] This high degree of protein binding limits the amount of free, pharmacologically active drug in circulation.

1.3. Comparative Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters for sildenafil and its analogs, providing a basis for comparison of their clinical profiles.

ParameterSildenafilVardenafilTadalafilAvanafil
Tmax (median, h) 0.8–1.0[5][6]0.9–1.0[5][6]2.0[5][6]0.5–0.75[3][4]
Cmax (ng/mL) ~560 (100 mg dose)[5]~17 (20 mg dose)[5]~378 (20 mg dose)[5]Varies by dose
AUC Dose proportional[7]Dose proportional[13]Dose proportional[10]Negligible AUC effect with food[11]
Bioavailability (%) ~41[2][7]~15[8][9]Not Determined[5]Low to moderate (not determined)[11]
Half-life (t½, h) 3–5[2][14]4–5[15][16]17.5[3][10]5–17 (variable reports)[17][18]
Protein Binding (%) ~96[2][19]~95[9][16]94[10][20]~99[11][17]
Excretion Feces (~80%), Urine (~13%)[2][21]Feces (91-95%), Urine (2-6%)[15][16]Feces (~61%), Urine (~36%)[10]Feces (~62%), Urine (~21%)[11][17]
Effect of High-Fat Meal Delays Tmax by ~1h, ↓Cmax by ~29%[2][7]Delays Tmax, ↓Cmax by 18-50%[9]No significant effect[5]Delays Tmax by ~1.25h, ↓Cmax by ~39%[11]

Data compiled from multiple sources for comparison purposes. Doses are provided for context where available.

Metabolism

The metabolism of sildenafil and its analogs is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. Understanding these pathways is crucial for predicting drug-drug interactions with CYP inhibitors or inducers.

2.1. Sildenafil Metabolism

Sildenafil is cleared primarily by hepatic microsomal isoenzymes, with CYP3A4 being the major route and CYP2C9 playing a minor role.[21][22] The primary metabolic pathway is N-demethylation of the piperazine ring, which produces the major circulating metabolite, N-desmethyl sildenafil (UK-103,320) .[21][23]

This metabolite is also pharmacologically active, with an in vitro potency for PDE5 that is approximately 50% of the parent drug.[21] Plasma concentrations of N-desmethyl sildenafil are about 40% of those of sildenafil, meaning the metabolite accounts for roughly 20% of the overall pharmacological effect.[2][21] The metabolite itself is further metabolized and has a terminal half-life of about 4 hours.[14][19]

G Sildenafil Sildenafil Metabolite N-desmethyl sildenafil (UK-103,320) ~50% PDE5 Potency Sildenafil->Metabolite CYP3A4 (Major) CYP2C9 (Minor) FurtherMetabolism Further Metabolism (Inactive Products) Metabolite->FurtherMetabolism CYP3A4 Excretion Excretion (Feces/Urine) FurtherMetabolism->Excretion

2.2. Metabolism of Analogs

  • Vardenafil: Metabolism is predominantly mediated by CYP3A4 , with minor contributions from CYP3A5 and CYP2C isoforms.[13][15] The major pathway is desethylation at the piperazine moiety, forming the M1 metabolite.[15] M1 has an in vitro inhibitory potency for PDE5 that is 28% of vardenafil and accounts for about 7% of the total pharmacological activity.[15]

  • Tadalafil: Metabolism occurs mainly via CYP3A4 to a catechol metabolite.[10][20] This intermediate undergoes extensive methylation and glucuronidation. The major circulating metabolite is methylcatechol glucuronide, which is considered pharmacologically inactive.[10][24]

  • Avanafil: Avanafil is extensively metabolized, primarily by CYP3A4 and to a lesser extent by CYP2C isoforms.[8][11] It forms two major metabolites, M4 and M16.[11] M16 is inactive, but the M4 metabolite has an inhibitory potency for PDE5 that is 18% that of avanafil and contributes about 4% of the drug's overall activity.[11][17]

Experimental Protocols

Determining the pharmacokinetic parameters of these compounds involves standardized clinical and bioanalytical methodologies.

3.1. Typical Pharmacokinetic Study Design

A typical clinical study to determine the pharmacokinetics of a PDE5 inhibitor would follow a protocol similar to the one outlined below.

  • Study Design: An open-label, single-dose, randomized, two-way crossover study is often employed, particularly for bioavailability and food-effect studies.[7][25] A washout period of at least one week separates the dosing periods.[26]

  • Subjects: Healthy male volunteers, typically aged 18-45, are recruited.[7] Subjects undergo screening to ensure they have no clinically significant diseases or abnormalities that could interfere with the drug's ADME.[7]

  • Dosing: Subjects receive a single oral dose of the drug (e.g., 100 mg sildenafil) under fasting conditions (e.g., overnight fast of at least 10 hours).[7] For food-effect studies, a parallel group receives the dose after a standardized high-fat meal.[7]

  • Sample Collection: Serial blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points before dosing (pre-dose) and at various intervals after dosing (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24 hours).[7] The plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.[27][28]

  • Pharmacokinetic Analysis: Plasma concentrations of the parent drug and its major metabolite(s) are plotted against time. Non-compartmental analysis is used to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½.[7]

G cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase Screening Subject Screening (Healthy Volunteers) Dosing Single Oral Dose (Fasted/Fed State) Screening->Dosing Sampling Serial Blood Sampling (Pre- and Post-Dose) Dosing->Sampling Processing Plasma Separation (Centrifugation & Freezing) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of Drug/Metabolite) Processing->Analysis Modeling Pharmacokinetic Modeling (Calculation of Cmax, Tmax, AUC, t½) Analysis->Modeling

3.2. Bioanalytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for quantifying sildenafil and its analogs in biological matrices like plasma due to its high sensitivity and specificity.[28][29][30]

  • Sample Preparation: Plasma samples are first thawed. A protein precipitation or liquid-liquid extraction step is performed to remove interfering proteins and isolate the drug and an internal standard (often a deuterated version of the analyte, like sildenafil-d8).[28][30]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is used to separate the analyte from other components in the extract based on polarity.[28][30]

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. The drug and internal standard are ionized (typically using electrospray ionization - ESI).[30] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored, providing excellent selectivity and quantitative accuracy.[30]

  • Quantification: A calibration curve is constructed by analyzing samples with known concentrations of the drug. The concentration in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[29] The linear range for sildenafil is typically 1.0 to 1000.0 ng/mL in plasma.[28]

Conclusion

Sildenafil and its analogs, while sharing a common PDE5 inhibitory mechanism, exhibit distinct pharmacokinetic and metabolic profiles. Sildenafil, vardenafil, and avanafil are characterized by rapid absorption and shorter half-lives, making them suitable for on-demand use. Tadalafil's slower absorption and significantly longer half-life offer an extended duration of action, suitable for both on-demand and once-daily dosing regimens. Metabolism for all is dominated by the CYP3A4 enzyme, a critical consideration for predicting and managing drug-drug interactions. A thorough understanding of these differences, derived from well-defined experimental protocols, is essential for the continued development and optimal clinical use of this important class of therapeutic agents.

References

A Technical Guide to Desethyl Sildenafil-d3 Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the availability of high-purity, well-characterized reference standards is paramount for accurate and reproducible analytical results. This technical guide provides an in-depth overview of commercially available Desethyl Sildenafil-d3, a critical tool for the bioanalytical quantification of sildenafil and its primary metabolite.

This compound is the deuterated analog of Desethyl Sildenafil, the major active metabolite of Sildenafil. Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods is essential for correcting variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound as a certified reference material. The table below summarizes key quantitative data for the products available from prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis for the most current and detailed information.

SupplierProduct NumberCAS NumberMolecular FormulaPurityIsotopic Enrichment
Pharmaffiliates PA STI 0275001346603-75-5C₂₀H₂₃D₃N₆O₄SInformation not publicly availableInformation not publicly available
Toronto Research Chemicals (TRC) D2896021346603-75-5C₂₀H₂₃D₃N₆O₄SInformation not publicly availableInformation not publicly available
Coompo Research Chemicals C220853Not AvailableC₂₃H₂₈D₃N₆O₄S≥98%Information not publicly available

The Role of this compound in Sildenafil Metabolism Analysis

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major route and CYP2C9 playing a minor role.[1][2][3][4][5] The primary metabolic pathway is the N-demethylation of the piperazine ring, resulting in the formation of Desethyl Sildenafil. This metabolite is also pharmacologically active, contributing to the overall therapeutic effect.[1][2][3]

The following diagram illustrates the metabolic conversion of Sildenafil to Desethyl Sildenafil.

sildenafil_metabolism Sildenafil Sildenafil Desethyl_Sildenafil Desethyl Sildenafil Sildenafil->Desethyl_Sildenafil N-demethylation CYP3A4 CYP3A4 (major) CYP3A4->Sildenafil CYP2C9 CYP2C9 (minor) CYP2C9->Sildenafil

Sildenafil Metabolic Pathway

Experimental Protocols: Quantification of Sildenafil using this compound

The use of a stable isotope-labeled internal standard like this compound is a gold standard for quantitative bioanalysis.[6][7] Below is a generalized experimental workflow for the quantification of sildenafil in a biological matrix (e.g., plasma) using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation or Solid Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Results Report Results Quantification->Results

LC-MS/MS Quantification Workflow

A detailed protocol for the analysis of sildenafil and its N-desmethyl metabolite in human plasma has been established, often employing a simple protein precipitation extraction and a C18 column for chromatographic separation with gradient elution.[8][9] Quantification is typically achieved using multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both the analyte and the internal standard.[8][9]

Typical LC-MS/MS Parameters:

While specific parameters should be optimized for the instrument in use, a general starting point is provided below.

ParameterTypical Setting
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Sildenafil: e.g., m/z 475.2 -> 283.2Desethyl Sildenafil: e.g., m/z 461.2 -> 283.2this compound: e.g., m/z 464.2 -> 283.2

Quality Control and Method Validation

The quality of the this compound reference standard is critical for the validity of analytical data. Suppliers typically provide a Certificate of Analysis detailing the identity and purity of the material, determined by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Isotopic purity is confirmed by MS.

When developing and validating a bioanalytical method using this compound, it is essential to assess parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

The logical relationship for ensuring the quality and proper use of the reference standard is depicted below.

quality_logic Supplier Supplier Qualification CoA Certificate of Analysis Review (Purity, Identity, Isotopic Enrichment) Supplier->CoA MethodDev Analytical Method Development & Optimization CoA->MethodDev MethodVal Method Validation (Accuracy, Precision, Linearity, etc.) MethodDev->MethodVal SampleAnalysis Routine Sample Analysis MethodVal->SampleAnalysis ReliableData Reliable and Reproducible Data SampleAnalysis->ReliableData

Quality Assurance Workflow

References

A Technical Guide to the Storage and Stability of Desethyl Sildenafil-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, stability, and analytical considerations for Desethyl Sildenafil-d3, a deuterated analog of a metabolite of Sildenafil. The information herein is intended to support researchers and scientists in the proper handling, storage, and analysis of this compound in a laboratory setting.

Introduction

This compound is the deuterated form of Desethyl Sildenafil, a metabolite of Sildenafil.[1] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO), leading to smooth muscle relaxation and vasodilation.[2][3] Deuterated compounds are frequently used in drug metabolism and pharmacokinetic (DMPK) studies as internal standards for quantitative analysis by mass spectrometry, owing to their similar chemical properties to the parent compound but distinct mass.[4] Understanding the storage and stability of this compound is critical for ensuring the accuracy and reliability of experimental results.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier datasheets and general best practices for deuterated compounds.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator) for long-term storage.[1]To minimize degradation and maintain chemical stability.
-20°C (Freezer) is also an acceptable long-term storage condition.For enhanced preservation over extended periods.
Light Protect from light.To prevent photodegradation. Sildenafil and its metabolites can be susceptible to degradation upon exposure to UV light.[5][6]
Atmosphere Store in a dry, well-ventilated place.To prevent hydrolysis and other atmospheric degradation.
Keep container tightly closed.To minimize exposure to moisture and air.
Form Store as a solid (lyophilized powder).Solid forms are generally more stable than solutions.

Stability Profile

The chemical stability of this compound is expected to be similar to that of Desethyl Sildenafil and the parent compound, Sildenafil. Forced degradation studies on Sildenafil provide valuable insights into the potential degradation pathways of its deuterated metabolites.

Forced Degradation Studies (Adapted from Sildenafil)

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following table summarizes the expected stability of this compound under various stress conditions, based on studies conducted on Sildenafil.

Table 2: Summary of Forced Degradation Studies on Sildenafil

Stress ConditionTemperatureTimeObservations for SildenafilExpected Outcome for this compound
Acid Hydrolysis80°C5 hoursStable in 5 N HCl.[5]Expected to be stable.
Base Hydrolysis80°C5 hoursSignificant degradation in 5 N NaOH.[5]Expected to be susceptible to degradation.
Oxidation80°C3 hoursSignificant degradation in 5% H₂O₂.[5]Expected to be susceptible to degradation.
Thermal Degradation105°C24 hoursStable.[5]Expected to be stable.
Photolytic Degradation254 nm UV light24 hoursStable.[5]Expected to be stable under these specific conditions, though photodegradation of the piperazine ring has been observed under simulated sunlight.[7]

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of this compound, adapted from established protocols for Sildenafil.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A common mobile phase for sildenafil and its impurities is a mixture of phosphate buffer and acetonitrile.[8][9]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detection at a wavelength of 230 nm.[5]

    • Injection Volume: 20 µL.[5]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the detector.

Forced Degradation Protocol
  • Acid Degradation: Dissolve this compound in 5 N HCl and heat at 80°C for 5 hours.[5] After cooling, neutralize the solution and dilute with the mobile phase for HPLC analysis.

  • Base Degradation: Dissolve this compound in 5 N NaOH and heat at 80°C for 5 hours.[5] After cooling, neutralize the solution and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in 5% H₂O₂ and heat at 80°C for 3 hours.[5] After cooling, dilute the solution with the mobile phase for HPLC analysis.

  • Thermal Degradation: Expose the solid this compound to a temperature of 105°C for 24 hours.[5] Then, dissolve the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light at 254 nm for 24 hours.[5] Analyze the sample by HPLC.

Metabolic Pathway and Logical Relationships

The primary metabolic pathway for Sildenafil involves N-demethylation, which is relevant to this compound. The following diagrams illustrate the metabolic pathway and a typical experimental workflow for stability testing.

Sildenafil Sildenafil N_Desmethyl_Sildenafil N-Desmethyl Sildenafil (Major Metabolite) Sildenafil->N_Desmethyl_Sildenafil CYP3A4 (major) CYP2C9 (minor) Further_Metabolism Further Metabolism N_Desmethyl_Sildenafil->Further_Metabolism Metabolic Enzymes

Caption: Metabolic pathway of Sildenafil.

cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation DSd3 This compound Stock Solution Acid Acid Hydrolysis DSd3->Acid Base Base Hydrolysis DSd3->Base Oxidation Oxidation DSd3->Oxidation Thermal Thermal DSd3->Thermal Photo Photolytic DSd3->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Assess Degradation Identify Degradants HPLC->Data

Caption: Experimental workflow for stability testing.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. This guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing its stability based on data from its parent compound, Sildenafil. While this compound is expected to have a similar stability profile, it is recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the highest quality of data. The provided experimental protocols and diagrams serve as a valuable resource for designing and executing such studies.

References

In-Depth Technical Guide to the Safety and Handling of Desethyl Sildenafil-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Desethyl Sildenafil-d3, a deuterated metabolite of Sildenafil. The information is intended to support laboratory research, drug development, and analytical applications by providing key safety data, handling protocols, and relevant biochemical context.

Chemical and Physical Properties

This compound is a stable isotope-labeled analog of Desethyl Sildenafil, which is a metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1] As a deuterated compound, it is primarily used as an internal standard for the quantification of Desethyl Sildenafil in various analytical methods.[2][3]

Table 1: Physical and Chemical Properties of this compound and related compounds

PropertyThis compoundO-Desethyl SildenafilO-Desethyl O-Propyl Sildenafil-d3
Molecular Formula C₂₀H₂₃D₃N₆O₄S[4]C₂₀H₂₆N₆O₄S[5][6]C₂₃H₂₉D₃N₆O₄S[7]
Molecular Weight 449.52 g/mol [4]446.52 g/mol [6]491.62 g/mol [7]
Appearance White to off-white solid[8]No Data AvailablePowder[9]
Melting Point No Data Available>267°C (decomposes)[6]No Data Available
Boiling Point No Data AvailableNo Data AvailableNo Data Available
Solubility No Data AvailableNo Data AvailableSoluble in Chloroform, Dichloromethane, DMSO[9]
Storage Temperature -20°C[8] or 2-8°C[1]2-8°C[1]2-8°C, protected from air and light[9]
Stability Stable for ≥ 4 years when stored at -20°C[10]No Data AvailableNo Data Available

Hazard Identification and Toxicology

The toxicological properties of this compound have not been thoroughly investigated.[8] However, based on the data available for similar compounds and Safety Data Sheets (SDS), it should be handled as a hazardous substance.

GHS Hazard Statements: [5][8][11]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Potential Health Effects: [8]

  • Inhalation: May be harmful and cause respiratory tract irritation.

  • Skin: May be harmful if absorbed through the skin and causes skin irritation.

  • Eyes: Causes serious eye irritation.

  • Ingestion: Harmful if swallowed.

Table 2: Toxicological Data Summary

MetricValueSource
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[8][11]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[8][11]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[8][11]
Specific target organ toxicity (single exposure) Category 3 (May cause respiratory irritation)[8][11]
Ecotoxicity No data available. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[8][8]

Note: Detailed toxicological studies with specific LD50 or LC50 values for this compound are not publicly available. The hazard classification is based on available SDS for the compound and its analogs.

Safety and Handling Guidelines

Proper handling and the use of personal protective equipment are essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[12]

  • Skin Protection: Wear protective gloves (inspected prior to use) and a lab coat. Handle with appropriate gloves and dispose of contaminated gloves after use.[12]

  • Respiratory Protection: In case of insufficient ventilation or when dust is formed, wear a suitable respiratory mask.[8]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. Avoid contact with skin and eyes.[8]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][12] Recommended long-term storage is at -20°C or 2-8°C, protected from light.[2][8][9][13]

  • Disposal: Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations. Do not let the product enter drains.[12]

First Aid Measures
  • General Advice: If exposed or concerned, get medical advice/attention. Show the Safety Data Sheet to the doctor in attendance.[8]

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

  • If on Skin: Wash with plenty of soap and water.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocols

Quantification of Sildenafil using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a common method for the analysis of Sildenafil in biological matrices, employing this compound for accurate quantification.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of this compound internal standard solution.

    • Add a protein precipitating agent (e.g., acetonitrile).

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Separation:

    • Perform separation using a suitable liquid chromatography (LC) column (e.g., C18).

    • Use a mobile phase gradient appropriate for the separation of Sildenafil and this compound.

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Monitor for specific precursor-to-product ion transitions for both Sildenafil and this compound to ensure specificity and sensitivity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of Sildenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Safe Handling Workflow

G Safe Handling Workflow for this compound reception Receipt of Compound storage Store at -20°C or 2-8°C Keep container tightly sealed reception->storage ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) storage->ppe handling Weighing and Handling in a Ventilated Enclosure ppe->handling experiment Experimental Use handling->experiment decontamination Decontaminate Work Surfaces experiment->decontamination disposal Dispose of Waste in Accordance with Local, State, and Federal Regulations decontamination->disposal

Caption: A logical workflow for the safe handling of this compound.

Emergency Exposure Response

G Emergency Response for Accidental Exposure action_node action_node exposure Accidental Exposure Occurs skin_contact Skin Contact? exposure->skin_contact eye_contact Eye Contact? skin_contact->eye_contact No wash_skin Wash with plenty of soap and water skin_contact->wash_skin Yes inhalation Inhalation? eye_contact->inhalation No rinse_eyes Rinse cautiously with water for several minutes eye_contact->rinse_eyes Yes ingestion Ingestion? inhalation->ingestion No fresh_air Move to fresh air inhalation->fresh_air Yes seek_medical Seek Immediate Medical Attention (Bring SDS) ingestion->seek_medical No call_poison_center Call a POISON CENTER or doctor ingestion->call_poison_center Yes wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical call_poison_center->seek_medical

Caption: Decision-making flowchart for emergency procedures in case of exposure.

Putative Signaling Pathway

Desethyl Sildenafil is a metabolite of Sildenafil, a known PDE5 inhibitor.[6] It is expected to have a similar mechanism of action. The following diagram illustrates the signaling pathway of Sildenafil, which is presumed to be relevant for its desethyl metabolite.

G Putative Signaling Pathway of Desethyl Sildenafil cluster_0 Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Activation GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolysis Relaxation Smooth Muscle Relaxation PKG->Relaxation NO Nitric Oxide (NO) NO->sGC Desethyl_Sildenafil This compound Desethyl_Sildenafil->PDE5 Inhibits

Caption: The inhibitory effect on PDE5 leads to increased cGMP and smooth muscle relaxation.

References

Methodological & Application

Application Note: Quantitative Analysis of Sildenafil in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used for treating erectile dysfunction and pulmonary arterial hypertension.[1] Accurate and reliable quantification of sildenafil in biological matrices like plasma is crucial for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry.[4] A SIL-IS is chemically almost identical to the analyte, ensuring it co-elutes chromatographically and has similar ionization efficiency.[2] This allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of quantification.[2][4]

While the topic specifies Desethyl Sildenafil-d3, the predominant and validated internal standard cited in scientific literature is a deuterated analog of the parent drug, such as Sildenafil-d3 or Sildenafil-d8 .[1][2] This document provides a comprehensive protocol for the quantification of sildenafil in human plasma using Sildenafil-d3 as the internal standard.

Experimental Protocols

This section details the materials, reagent preparation, and procedures for sample processing and analysis.

Materials and Reagents
  • Sildenafil reference standard

  • Sildenafil-d3 internal standard

  • Human plasma with K2EDTA as anticoagulant

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate or acetate (LC-MS grade)

  • Water (LC-MS grade or Type I)

  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance, volumetric flasks, pipettes

  • Vortex mixer

  • Centrifuge

  • Sample evaporator (Nitrogen)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Preparation of Stock and Working Solutions
  • Sildenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of sildenafil reference standard in methanol to obtain a final concentration of 1 mg/mL.[2]

  • Sildenafil-d3 Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Sildenafil-d3 in methanol.[2]

  • Sildenafil Working Standards: Perform serial dilutions of the sildenafil stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.[2] Concentrations should span the desired linear range (e.g., 1.0 to 1000.0 ng/mL).[1]

  • Sildenafil-d3 Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Sildenafil-d3 stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution also serves as the protein precipitation agent.[2][5]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[2][3]

  • Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[2]

  • Add 300 µL of the Sildenafil-d3 internal standard working solution (50 ng/mL in acetonitrile).[2]

  • Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.[2][5]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[2]

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.[2]

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.[2]

G cluster_workflow Sample Preparation Workflow plasma 1. Pipette 100 µL Plasma Sample add_is 2. Add 300 µL IS (Sildenafil-d3 in ACN) plasma->add_is vortex 3. Vortex (1 minute) add_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant to HPLC Vial centrifuge->supernatant inject 6. Inject into LC-MS/MS supernatant->inject

Caption: Experimental workflow for sildenafil bioanalysis.

Alternative Sample Preparation Methods
  • Liquid-Liquid Extraction (LLE): This method involves extracting the analyte and IS from the aqueous sample into an immiscible organic solvent. After extraction, the organic layer is evaporated and the residue is reconstituted for injection.[4] This can provide a cleaner sample extract than protein precipitation.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a cartridge that retains the analyte and IS, while impurities are washed away. The retained compounds are then eluted with a small volume of solvent.[2]

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of sildenafil and its internal standard.

Table 1: Liquid Chromatography Parameters
ParameterTypical Value
Column C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water or 2 mM Ammonium Formate[6][7]
Mobile Phase B Acetonitrile or Methanol[7]
Flow Rate 0.3 - 0.6 mL/min[6]
Gradient Isocratic or Gradient Elution[1][6]
Injection Volume 5 - 10 µL[2]
Column Temperature 30 - 40 °C
Table 2: Mass Spectrometry Parameters
ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive[1][6]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transition (Sildenafil) m/z 475.3 → 100.1 or 475.4 → 283.3[6][7]
MRM Transition (Sildenafil-d3) m/z 478.3 → 100.1 or 478.4 → 283.3 (Precursor mass increased by 3 Da)
Dwell Time 100 - 200 ms
Collision Gas Argon

Data Analysis and Method Performance

Quantification

Quantification is based on the principle of stable isotope dilution. A calibration curve is generated by plotting the peak area ratio of the analyte (sildenafil) to the internal standard (Sildenafil-d3) against the nominal concentration of the calibrators.[4][5] The concentration of sildenafil in unknown samples is then determined by interpolating their peak area ratios from this curve.[4] The correlation coefficient (r²) of the curve should be >0.99 for acceptance.[4]

G cluster_principle Principle of Internal Standardization analyte_signal Analyte Signal (Sildenafil) ratio Calculate Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal IS Signal (Sildenafil-d3) is_signal->ratio calibration Plot Ratio vs. Concentration (Calibration Curve) ratio->calibration quantify Determine Unknown Concentration calibration->quantify

Caption: Principle of internal standard quantification.

Table 3: Typical Method Validation Performance

This table summarizes typical performance characteristics for a validated LC-MS/MS method for sildenafil in human plasma.

ParameterTypical Performance
Linear Range 2.0 - 1000 ng/mL[7]
Correlation Coefficient (r²) > 0.99[7]
Precision (Intra- & Inter-day) < 6.5% (RSD)[7]
Accuracy 86.5% - 114.4%[7]
Extraction Recovery > 85%[8]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantitative determination of sildenafil in human plasma. The use of a stable isotope-labeled internal standard, Sildenafil-d3, is critical for ensuring high accuracy and precision by correcting for procedural variability and matrix effects.[4] The simple protein precipitation method is well-suited for high-throughput analysis, making this protocol a valuable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and other clinical studies.[1]

References

Application Note: Quantitative Analysis of Sildenafil in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sildenafil in human plasma. The protocol employs a simple protein precipitation extraction procedure and utilizes sildenafil-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method has been validated and demonstrates excellent linearity, precision, accuracy, and recovery, making it highly suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, sildenafil enhances the nitric oxide (NO)/cGMP pathway, leading to smooth muscle relaxation and vasodilation.[2][3] This mechanism of action makes it an effective treatment for erectile dysfunction and pulmonary arterial hypertension.[1][2]

Accurate quantification of sildenafil in human plasma is essential for pharmacokinetic and bioequivalence studies.[4][5] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and reproducibility.[5] The use of a stable isotope-labeled internal standard, such as sildenafil-d8, is critical for correcting for matrix effects and variations during sample processing and analysis, thereby ensuring the reliability of the quantitative data.[6]

This application note provides a detailed protocol for the quantitative analysis of sildenafil in human plasma using LC-MS/MS with sildenafil-d8 as the internal standard.

Sildenafil Mechanism of Action

sildenafil_mechanism cluster_0 Physiological Process of Erection cluster_1 Sildenafil's Point of Intervention Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation cGMP cGMP sGC_Activation->cGMP GTP GTP GTP->sGC_Activation Converts PKG_Activation Protein Kinase G (PKG) Activation cGMP->PKG_Activation PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degrades Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG_Activation->Smooth_Muscle_Relaxation Erection Erection Smooth_Muscle_Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Inactive_GMP Inactive 5'-GMP PDE5->Inactive_GMP

Sildenafil's inhibition of PDE5 enhances the cGMP pathway.

Experimental Protocols

Materials and Reagents
  • Sildenafil citrate reference standard

  • Sildenafil-d8 internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Thaw frozen human plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 20 µL of the internal standard working solution (Sildenafil-d8 in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Sildenafil: m/z 475.4 → 283.3[7]

    • Sildenafil-d8 (IS): m/z 483.3 → 108.1[7]

Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Human Plasma Sample (100 µL) Add_IS Add Sildenafil-d8 (IS) Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer HPLC_Injection Inject into HPLC Supernatant_Transfer->HPLC_Injection Chromatographic_Separation C18 Column Separation HPLC_Injection->Chromatographic_Separation ESI_Ionization ESI+ Ionization Chromatographic_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Sildenafil Concentration Calibration_Curve->Quantification

The analytical workflow from sample preparation to data analysis.

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of sildenafil in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range2.00 - 1,000 ng/mL[7]
Correlation Coefficient (r²)> 0.99[7]
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ2.00< 6.5[7]< 6.5[7]86.50 - 105.67[7]
Low5.00< 6.5[7]< 6.5[7]86.50 - 105.67[7]
Medium50.0< 6.5[7]< 6.5[7]86.50 - 105.67[7]
High800< 6.5[7]< 6.5[7]86.50 - 105.67[7]

RSD: Relative Standard Deviation LLOQ: Lower Limit of Quantification

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
Sildenafil> 85%
Sildenafil-d8 (IS)> 85%

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of sildenafil in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput analysis in a research or drug development setting. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Sildenafil and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and implementation of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of sildenafil and its primary metabolites. The protocols outlined below are intended to serve as a foundational resource, adaptable to specific laboratory instrumentation and research needs.

Introduction

Sildenafil, marketed under the brand name Viagra among others, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). Its primary mechanism of action involves enhancing the effect of nitric oxide (NO) by inhibiting the degradation of cGMP in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow. The major and most prevalent active metabolite is N-desmethylsildenafil, which also exhibits significant pharmacological activity. Accurate and sensitive quantification of sildenafil and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. LC-MS/MS offers the high sensitivity and selectivity required for these analyses.

Metabolic Pathway of Sildenafil

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major route and CYP2C9 contributing to a lesser extent. The principal metabolic pathway is N-demethylation of the piperazine ring, which forms N-desmethylsildenafil (UK-103,320). This active metabolite has a potency for PDE5 that is approximately 50% that of the parent drug. Other metabolic transformations include piperazine N-demethylation, pyrazole N-demethylation, oxidation of the piperazine ring, and aliphatic hydroxylation.

G Sildenafil Sildenafil N_desmethylsildenafil N-desmethylsildenafil (UK-103,320) Sildenafil->N_desmethylsildenafil CYP3A4 (major) CYP2C9 (minor) (N-demethylation) Other_Metabolites Other Metabolites Sildenafil->Other_Metabolites CYP3A4, CYP2C9 (Oxidation, Hydroxylation, etc.) N_desmethylsildenafil->Other_Metabolites Further Metabolism

Metabolic pathway of sildenafil.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantification of sildenafil and its metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection. A typical experimental workflow is depicted below.

G Start Start: Biological Sample (Plasma, Urine, etc.) Sample_Prep Sample Preparation (SPE, LLE, or PPT) Start->Sample_Prep LC_Separation LC Separation (Reversed-Phase Chromatography) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis End End: Concentration Results Data_Analysis->End

General experimental workflow.

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS analysis of sildenafil and its primary metabolite, N-desmethylsildenafil.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2
Column Kinetex 2.6 µm Biphenyl (50 x 2.1 mm)Supelcosil LC-18 (150 mm x 4.6 mm i.d., 3 µM)
Mobile Phase A 0.1% Formic Acid in Water50 µM Formic Acid Buffer (pH 4.50)
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile
Flow Rate 500 µL/min1 mL/min
Injection Volume 5 µL10 µL
Column Temperature 40 °CNot Specified
Elution Mode GradientIsocratic (87:13, B:A)

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Ionization Mode
Sildenafil 475.4283.3, 100, 311Positive ESI/APCI
N-desmethylsildenafil 461.4283.2, 310.8Positive ESI/APCI
Sildenafil-d8 (IS) 483.3108.1Positive ESI

Detailed Experimental Protocols

Sample Preparation

Choice of sample preparation technique depends on the biological matrix and desired sensitivity.

Protocol 1: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under

Application Note: High-Throughput Chromatographic Separation and Quantification of Sildenafil and its Metabolite Desethyl Sildenafil-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of sildenafil and its major active metabolite, N-desmethyl sildenafil (also referred to as desethyl sildenafil), using a deuterated internal standard, Desethyl Sildenafil-d3. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is suitable for high-throughput analysis in various biological matrices, providing the accuracy and precision required for pharmacokinetic studies, clinical research, and drug metabolism monitoring.

Introduction

Sildenafil, the active ingredient in Viagra®, is a potent inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction and pulmonary arterial hypertension.[1][2] Its primary and pharmacologically active metabolite is N-desmethyl sildenafil.[1] Accurate and simultaneous quantification of both sildenafil and its metabolite is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it corrects for variability in sample preparation and matrix effects, thereby improving accuracy and precision.[3] This document provides a comprehensive protocol for the chromatographic separation and quantification of sildenafil and this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is recommended for the efficient extraction of sildenafil and its metabolite from biological matrices such as plasma or urine.[4][5][6]

  • Into a 15 mL centrifuge tube, pipette 1.0 mL of the biological sample (e.g., plasma, urine).

  • Add 50 µL of the 100 ng/mL this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample.

  • To alkalinize the sample, add 200 µL of 0.1 M Sodium Carbonate (Na₂CO₃).[7]

  • Add 5.0 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 60:40 v/v).[7]

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for injection into the LC-MS/MS system.

Chromatographic Conditions

The following HPLC/UHPLC conditions are recommended for the separation of sildenafil and desethyl sildenafil.

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent[1]
Column Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm[1] or Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[4]
Mobile Phase A 0.1% Formic Acid in Water[1] or 10 mM Ammonium Acetate in Water[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8] or Acetonitrile[4]
Gradient Isocratic or Gradient elution can be optimized. A typical starting point is a gradient from 5% to 95% B over 5 minutes.[4][8]
Flow Rate 0.5 mL/min[1] to 0.6 mL/min[4]
Injection Volume 5 µL[1]
Column Temperature 40 °C[1]
Mass Spectrometry Conditions

A tandem mass spectrometer is used for the detection and quantification of the analytes.

ParameterRecommended Setting
Mass Spectrometer SCIEX 4500 or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Sildenafil: m/z 475.2 → 283.4[4], N-desmethyl sildenafil: m/z 461.3 → 283.4[4], Sildenafil-d8 (as a proxy for this compound): m/z 483.4 → 283.4[4]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of sildenafil and N-desmethyl sildenafil using LC-MS/MS.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
Sildenafil~2.31[9]
N-desmethyl sildenafil~2.80[9]

Note: Retention times are approximate and can vary based on the specific column and chromatographic conditions used.

Table 2: Method Validation Parameters

ParameterSildenafilN-desmethyl sildenafil
Linearity Range (ng/mL) 1.0 - 1000.0[4]0.5 - 500.0[4]
Correlation Coefficient (r²) ≥ 0.9998[4]≥ 0.9987[4]
Intra-day Precision (%RSD) < 6.5[8]< 6.3[8]
Inter-day Precision (%RSD) < 6.5[8]< 6.3[8]
Accuracy (%) 86.50 - 105.67[8]96.83 - 114.40[8]
Limit of Detection (LOD) ~1 ng/mL[9]~1 ng/mL[9]
Limit of Quantification (LOQ) ~2 ng/mL[9]~4 ng/mL[9]

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

experimental_workflow sample Biological Sample (Plasma/Urine) add_is Spike with This compound sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_acquisition Data Acquisition (MRM Mode) lc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of sildenafil.

Logical Relationship of the Analytical Method

This diagram outlines the logical connections between the different components of the analytical method.

logical_relationship analyte Sildenafil & Desethyl Sildenafil sample_prep Sample Preparation (LLE) analyte->sample_prep is This compound (Internal Standard) is->sample_prep quantification Quantification (Peak Area Ratio) is->quantification matrix Biological Matrix (Plasma, Urine, etc.) matrix->sample_prep separation Chromatographic Separation (HPLC/UHPLC) sample_prep->separation detection Mass Spectrometric Detection (MS/MS) separation->detection detection->quantification result Concentration (ng/mL) quantification->result

Caption: Logical flow of the analytical quantification method.

References

Application Notes and Protocols for the Detection of Desethyl Sildenafil-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl sildenafil is a metabolite of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The quantification of sildenafil and its metabolites is crucial in pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Desethyl Sildenafil-d3, provides high accuracy and precision in bioanalytical methods by compensating for matrix effects and variability in sample processing. This document provides detailed mass spectrometry parameters and a comprehensive experimental protocol for the detection and quantification of Desethyl Sildenafil using this compound as an internal standard.

Mass Spectrometry Parameters

The successful detection of this compound by tandem mass spectrometry relies on the selection of appropriate precursor and product ions (Q1/Q3 transitions) and the optimization of collision energy. While specific experimental values for this compound are not widely published, reliable parameters can be derived from the known fragmentation patterns of sildenafil and its other metabolites, such as N-desmethyl sildenafil.

The precursor ion (Q1) in positive ion electrospray ionization (ESI+) mode will be the protonated molecule [M+H]⁺. The product ions (Q3) are generated by the fragmentation of the precursor ion in the collision cell.

Table 1: Predicted MRM Transitions and Estimated Collision Energies for Desethyl Sildenafil and this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zEstimated Collision Energy (eV)Notes
Desethyl Sildenafil447.2283.125 - 35Corresponds to the core pyrazolopyrimidinone structure.
99.130 - 40Represents the piperazine fragment.
This compound 450.2 283.1 25 - 35 The d3 label is on the N-ethyl group of the piperazine ring, which is lost during this fragmentation.
102.1 30 - 40 The d3 label is retained on this fragment.

Note: The collision energies provided are estimates and should be optimized for the specific instrument being used.

Experimental Protocols

This section outlines a typical workflow for the analysis of Desethyl Sildenafil in a biological matrix, such as plasma, using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.

  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte from other matrix components.

Table 2: Suggested Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this quantitative analysis.

Table 3: General Mass Spectrometry Settings

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas (CAD) Nitrogen, Medium

Visualizations

Experimental Workflow

The following diagram illustrates the overall process for the quantification of Desethyl Sildenafil using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Figure 1. Experimental workflow for Desethyl Sildenafil quantification.
Logical Relationship of MS/MS Detection

This diagram shows the logical steps involved in the detection of the analyte and internal standard by tandem mass spectrometry.

mrm_logic cluster_analyte Analyte cluster_is Internal Standard A_Q1 Desethyl Sildenafil Precursor Ion (Q1) m/z 447.2 A_CID Collision-Induced Dissociation (CID) A_Q1->A_CID A_Q3_1 Product Ion 1 (Q3) m/z 283.1 A_CID->A_Q3_1 A_Q3_2 Product Ion 2 (Q3) m/z 99.1 A_CID->A_Q3_2 IS_Q1 This compound Precursor Ion (Q1) m/z 450.2 IS_CID Collision-Induced Dissociation (CID) IS_Q1->IS_CID IS_Q3_1 Product Ion 1 (Q3) m/z 283.1 IS_CID->IS_Q3_1 IS_Q3_2 Product Ion 2 (Q3) m/z 102.1 IS_CID->IS_Q3_2

Figure 2. MRM detection logic for analyte and internal standard.

Application Notes and Protocols: Desethyl Sildenafil-d3 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of deuterated internal standards, with a focus on Desethyl Sildenafil-d3, in the bioequivalence (BE) assessment of sildenafil. Sildenafil is extensively metabolized to its pharmacologically active metabolite, N-desmethyl sildenafil.[1] Accurate and reliable quantification of both sildenafil and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to their ability to mimic the analyte of interest throughout the analytical process, thus correcting for variability.[2][3][4]

Core Principles: The Role of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[4] In bioanalysis, an ideal internal standard should have the same extraction recovery, chromatographic retention time, and ionization response as the analyte.[5] This chemical and physical similarity allows the deuterated standard to compensate for variations during sample preparation, injection, and ionization, leading to enhanced accuracy and precision.[4][6] The use of deuterated standards like Sildenafil-d8 has been shown to be essential for robust and high-throughput bioanalytical methods.[5][7]

Key Advantages:

  • Correction for Matrix Effects: Compensates for ion suppression or enhancement caused by the biological matrix.[6]

  • Improved Precision and Accuracy: Minimizes variability in sample extraction, handling, and instrument response.[2][7]

  • Enhanced Robustness: Leads to more reliable and reproducible results, which is critical for regulatory submissions.[5]

Experimental Protocols

This section details the methodologies for conducting a bioequivalence study of sildenafil utilizing a deuterated internal standard. While this compound is specified, the following protocols are based on validated methods using structurally similar deuterated standards like Sildenafil-d8.

Bioequivalence Study Design

A typical bioequivalence study for sildenafil involves a single-dose, randomized, two-period, two-sequence crossover design under fasting conditions.[8][9]

  • Subjects: Healthy human volunteers.[9][10]

  • Dosing: Administration of a single oral dose of the test and reference sildenafil formulations.[11][12]

  • Washout Period: A sufficient washout period, typically 7 days, is maintained between the two dosing periods.[8][11]

  • Blood Sampling: Blood samples are collected at predefined time points, for instance: pre-dose (0 hours) and at various intervals up to 24 hours post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).[8][11]

  • Plasma Preparation: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[11]

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in plasma samples.[10][13]

a) Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for extracting sildenafil and its metabolites from plasma.[7][10]

  • Thaw the plasma samples at room temperature.

  • To a 0.5 mL aliquot of plasma in a centrifuge tube, add the internal standard solution (e.g., this compound or Sildenafil-d8).

  • Add an appropriate extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).

  • Vortex the mixture for a specified time (e.g., 10 minutes).

  • Centrifuge the samples to separate the organic and aqueous layers (e.g., at 4000 rpm for 5 minutes).

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

b) Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of sildenafil and its metabolites.

ParameterCondition
Column Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[7][10] or ACQUITY UPLC BEH C18 (50-mm × 2.1-mm, 1.7-μm)[14]
Mobile Phase Isocratic: 10 mM ammonium acetate and acetonitrile (5:95 v/v)[7][10] or Gradient elution with ammonium formate and acetonitrile[14][15]
Flow Rate 0.3 mL/min[14] to 0.6 mL/min[7][10]
Injection Volume 10 µL to 20 µL
Column Temperature Ambient or controlled (e.g., 40°C)

c) Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is typically used.[13][14]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sildenafil475.2 - 475.3283.4 - 100.10
N-desmethyl sildenafil461.3283.4
Sildenafil-d8 (IS)483.4283.4

Note: The specific mass transitions for this compound would need to be determined empirically but would be expected to be a +3 mass unit shift from the desethyl sildenafil parent and fragment ions.

Data Presentation

The pharmacokinetic parameters are calculated using non-compartmental analysis. The key parameters for bioequivalence assessment are Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity).[9][12]

Table 1: Pharmacokinetic Parameters of Sildenafil (Test vs. Reference)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) [Insert Value][Insert Value]86.70% - 108.19%[9]
AUC0-t (ngh/mL) [Insert Value][Insert Value]86.67% - 99.26%[9]
AUC0-∞ (ngh/mL) [Insert Value][Insert Value]87.19% - 99.82%[9]
Tmax (h) [Insert Value][Insert Value]-

Table 2: Pharmacokinetic Parameters of N-desmethyl sildenafil (Test vs. Reference)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) [Insert Value][Insert Value][Insert Range]
AUC0-t (ngh/mL) [Insert Value][Insert Value][Insert Range]
AUC0-∞ (ngh/mL) [Insert Value][Insert Value][Insert Range]
Tmax (h) [Insert Value][Insert Value]-

For bioequivalence to be concluded, the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞ for the test and reference products must fall within the acceptance range of 80.00% to 125.00%.[12][16]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow of a bioequivalence study for sildenafil.

Bioequivalence_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_statistical Statistical Analysis subject Healthy Volunteers dosing Dosing (Test/Reference) subject->dosing sampling Blood Sampling dosing->sampling preparation Plasma Sample Preparation (with this compound) sampling->preparation lcms LC-MS/MS Analysis preparation->lcms quantification Quantification of Sildenafil & N-desmethyl sildenafil lcms->quantification pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC) quantification->pk_calc stat_analysis Statistical Comparison (90% CI) pk_calc->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion Internal_Standard_Principle cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_result Result analyte Sildenafil (Analyte) ratio Constant Ratio (Analyte/IS) analyte->ratio Co-elution & identical behavior corrects for variability is This compound (IS) is->ratio Co-elution & identical behavior corrects for variability concentration Accurate Concentration ratio->concentration

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Sildenafil in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5) widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Accurate and reliable quantification of sildenafil in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1] Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes matrix interferences and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy.[3][4][5][6] The use of a stable isotope-labeled internal standard, such as sildenafil-d8, is the preferred method for quantitative analysis as it effectively compensates for variations in sample processing, matrix effects, and instrument response, ensuring high-quality data.[1][2][7]

This application note provides a detailed protocol for the solid-phase extraction of sildenafil from human plasma using sildenafil-d8 as an internal standard, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of sildenafil using an SPE protocol coupled with LC-MS/MS.

ParameterTypical Value
Linearity Range1.0 - 1000.0 ng/mL[1][8]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[3][8]
Limit of Detection (LOD)0.39 ng/mL[9]
Recovery~80%[3][10]
Intra-day Precision (RSD)< 6.5%[11]
Inter-day Precision (RSD)< 6.5%[11]
Intra-day Accuracy86.50 - 105.67%[11]
Inter-day Accuracy96.83 - 114.40%[11]

Experimental Protocol

1. Materials and Reagents

  • Sildenafil citrate reference standard

  • Sildenafil-d8 internal standard (IS)[2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Deionized water (18 MΩ·cm)

  • Human plasma (blank)

  • Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

2. Preparation of Solutions

  • Sildenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve sildenafil citrate in methanol.

  • Sildenafil-d8 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve sildenafil-d8 in methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the sildenafil stock solution with a mixture of methanol and water to create calibration standards.[1]

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the sildenafil-d8 stock solution in methanol/water.

3. Sample Preparation

  • Allow frozen plasma samples to thaw at room temperature.

  • For a 0.5 mL aliquot of plasma, add 50 µL of the internal standard spiking solution (e.g., 100 ng/mL sildenafil-d8).

  • Vortex mix for 30 seconds.

  • Add 0.5 mL of 0.1% formic acid in water and vortex mix for another 30 seconds.

4. Solid-Phase Extraction (SPE) Procedure

The SPE procedure involves four main steps: conditioning, sample loading, washing, and elution.[4]

  • Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 2 mL of methanol through each cartridge.

    • Pass 2 mL of deionized water through each cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample (from step 3.4) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 2 mL of 20% methanol in water to remove less polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove any remaining wash solvent.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute sildenafil and sildenafil-d8 from the cartridge with 2 x 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for LC-MS/MS analysis.[11]

5. LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[8]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.[11]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[7]

    • Sildenafil: m/z 475.4 → 283.3[11]

    • Sildenafil-d8: m/z 483.3 → 283.2[11]

Diagrams

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample (0.5 mL) is_spike Spike with Sildenafil-d8 plasma->is_spike acidify Acidify with Formic Acid is_spike->acidify condition 1. Condition (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash (5% MeOH, 20% MeOH) load->wash elute 4. Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

References

Application Notes and Protocols for In Vitro Drug Metabolism Assays of Desethyl Sildenafil-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl Sildenafil is a metabolite of Sildenafil, an orally active and selective inhibitor of phosphodiesterase type 5 (PDE5). The "-d3" designation indicates that this particular form of Desethyl Sildenafil is deuterated, containing three deuterium atoms. This stable-isotope labeled compound is valuable in drug metabolism studies, often serving as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). However, understanding the metabolic profile of Desethyl Sildenafil itself can provide deeper insights into the overall biotransformation and clearance pathways of Sildenafil.

These application notes provide detailed protocols for conducting key in vitro drug metabolism assays on Desethyl Sildenafil-d3, including microsomal stability, cytochrome P450 (CYP) inhibition, and metabolite identification.

Microsomal Stability Assay

This assay determines the susceptibility of a compound to metabolism by liver microsomal enzymes, primarily Cytochrome P450s. A high clearance rate in this assay suggests rapid metabolism in the liver in vivo.

Experimental Protocol
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a 125 µM working solution in acetonitrile[1].

    • Liver Microsomes: Use pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse)[2][3]. Thaw on ice immediately before use[3]. Prepare a working solution of 3 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[3]. The final protein concentration in the incubation will be 0.5 mg/mL[3].

    • NADPH Regenerating System (NRS): To initiate the metabolic reaction, a system to regenerate the necessary cofactor NADPH is used[2][4]. A typical NRS solution consists of 3.3 mM MgCl₂, 3 mM NADP⁺, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer[1].

    • Termination Solution: Acetonitrile containing a suitable internal standard (e.g., a different deuterated compound not related to Sildenafil metabolism) is used to stop the reaction and precipitate proteins[1][3].

  • Incubation Procedure:

    • Pre-warm the microsomal solution and phosphate buffer to 37°C.

    • In a microcentrifuge tube, combine the liver microsomes and this compound working solution to achieve a final substrate concentration of 1 µM[3].

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the pre-warmed NRS[4].

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture[4].

    • Immediately add the aliquot to the cold termination solution to stop the reaction[4].

  • Sample Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins[2].

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound[4].

Data Presentation

The rate of disappearance of this compound is used to calculate key metabolic parameters.

ParameterDescriptionFormula/Method
Half-Life (t½) Time required for the concentration of the compound to decrease by half.t½ = 0.693 / k, where k is the elimination rate constant derived from the slope of the natural log of the remaining compound vs. time plot.
Intrinsic Clearance (CLint) The volume of the liver that is cleared of the drug per unit of time by metabolism.CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Note: The table presents the method of calculation. Actual values would be generated from experimental data.

Experimental Workflow: Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis reagents Prepare Reagents (Microsomes, NRS, Compound) mix Mix Microsomes + Compound reagents->mix initiate Initiate with NRS mix->initiate Pre-incubate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate Reaction (Cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge & Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for the in vitro microsomal stability assay.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of this compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.

Experimental Protocol
  • Reagents:

    • CYP Isoform-Specific Substrates: Use known substrates for major CYP enzymes (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

    • Recombinant Human CYPs: Use microsomes from insect or bacterial cells expressing individual human CYP enzymes.

    • Inhibitor Stock: Prepare a range of concentrations of this compound and a known positive control inhibitor for each isoform.

  • Incubation Procedure:

    • Similar to the stability assay, combine recombinant CYP enzyme, buffer, and the isoform-specific substrate in a microplate.

    • Add varying concentrations of this compound (the potential inhibitor).

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the NRS.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Terminate the reaction with a suitable solvent.

  • Sample Analysis:

    • Analyze the samples by LC-MS/MS to quantify the formation of the metabolite from the isoform-specific substrate.

    • The amount of metabolite formed is inversely proportional to the inhibitory activity of this compound.

Data Presentation

The data is used to determine the IC₅₀ value for each CYP isoform.

CYP IsoformSubstratePositive Control InhibitorThis compound IC₅₀ (µM)
CYP1A2PhenacetinFurafyllineExperimental Value
CYP2C9DiclofenacSulfaphenazoleExperimental Value
CYP2C19S-MephenytoinTiclopidineExperimental Value
CYP2D6DextromethorphanQuinidineExperimental Value
CYP3A4MidazolamKetoconazoleExperimental Value

Note: Sildenafil itself is a weak inhibitor, with the strongest activity against CYP2C9 (Ki = 80 µM)[5][6]. It is expected that this compound would exhibit similar or weaker inhibitory potential.

Metabolite Identification

This study aims to identify the potential metabolites formed from this compound. Given that Desethyl Sildenafil is already a metabolite of Sildenafil, further metabolism is likely to involve hydroxylation, N-oxidation, or other phase I and phase II reactions.

Experimental Protocol
  • Incubation:

    • Perform a scaled-up version of the microsomal stability assay with a higher concentration of this compound and a longer incubation time to generate detectable quantities of metabolites.

    • Both human liver microsomes and hepatocytes can be used to provide a more comprehensive picture of metabolism.

  • Sample Analysis:

    • Analyze the samples using high-resolution LC-MS/MS (e.g., Orbitrap or TOF).

    • Compare the chromatograms of the t=0 sample with the incubated samples to identify new peaks.

    • Use the accurate mass measurement and fragmentation patterns (MS/MS) to propose structures for the potential metabolites.

Sildenafil Metabolic Pathway

The metabolism of Sildenafil primarily involves N-demethylation and N-desethylation, mediated largely by CYP3A4 and to a lesser extent, CYP2C9[5][6][7]. Desethyl Sildenafil is one of the metabolites in this pathway.

Sildenafil Sildenafil Desmethyl N-Desmethyl Sildenafil (UK-103,320) Sildenafil->Desmethyl N-Demethylation Desethyl Desethyl Sildenafil Sildenafil->Desethyl N-Desethylation Other Further Metabolites (e.g., Hydroxylation, Glucuronidation) Desmethyl->Other Desethyl_d3 This compound (Test Compound) Desethyl_d3->Other CYP3A4 CYP3A4 (Major) CYP2C9 (Minor) CYP3A4->Sildenafil

Caption: Simplified metabolic pathway of Sildenafil.

Conclusion

These protocols provide a framework for the comprehensive in vitro evaluation of the metabolic fate of this compound. By characterizing its stability, potential for drug-drug interactions, and subsequent metabolic pathways, researchers can gain a more complete understanding of the disposition of Sildenafil and its metabolites. The use of the deuterated analog allows for precise quantification and differentiation from its non-labeled counterparts in complex biological matrices.

References

Liquid-liquid extraction protocol for sildenafil and its metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Liquid-Liquid Extraction of Sildenafil and its Metabolites

This document provides a comprehensive guide for the extraction of sildenafil and its primary active metabolite, N-desmethyl sildenafil, from biological matrices using liquid-liquid extraction (LLE). This protocol is designed for professionals in research and drug development who require a reliable method for sample preparation prior to analysis by techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1]

Introduction

Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used to treat erectile dysfunction and pulmonary arterial hypertension. The metabolism of sildenafil mainly occurs in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. This process leads to the formation of its major active metabolite, N-desmethyl sildenafil.[1] Accurate measurement of both the parent drug and its metabolite in biological samples is essential for pharmacokinetic, bioequivalence, and toxicological studies.[1]

Liquid-liquid extraction is a common and effective sample preparation technique that isolates analytes from interfering substances in the sample matrix by partitioning them between two immiscible liquid phases.[1] This method provides a straightforward and cost-effective approach for purifying and concentrating sildenafil and N-desmethyl sildenafil from complex biological fluids like plasma and urine.[1]

Metabolic Pathway of Sildenafil

Sildenafil is metabolized to its active form, N-desmethyl sildenafil, primarily through the action of hepatic enzymes.

Sildenafil Sildenafil Metabolite N-desmethyl sildenafil (Active Metabolite) Sildenafil->Metabolite N-demethylation Enzymes CYP3A4 (major) CYP2C9 (minor) Enzymes->Sildenafil Start Start: Plasma Sample Add_IS Add Internal Standard (IS) Start->Add_IS Adjust_pH Adjust to Basic pH Add_IS->Adjust_pH Add_Solvent Add Organic Extraction Solvent Adjust_pH->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analyze Analyze via LC-MS/MS Reconstitute->Analyze

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange in Desethyl Sildenafil-d3 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desethyl Sildenafil-d3. Our aim is to help you resolve potential issues related to isotopic exchange and ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of Desethyl Sildenafil, the primary active metabolite of Sildenafil. The "-d3" indicates that three hydrogen atoms have been replaced by deuterium. Its principal use is as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Using a stable isotope-labeled internal standard like this compound is critical for correcting variations during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of Desethyl Sildenafil.

Q2: What is isotopic exchange and why is it a concern in this compound analysis?

Isotopic exchange, also known as back-exchange, is a chemical process where deuterium atoms on a labeled internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This can compromise the integrity of the analysis by:

  • Decreasing the Internal Standard Signal: The intensity of the this compound peak may diminish.

  • Artificially Inflating the Analyte Signal: The exchange can lead to an increase in the signal of the unlabeled Desethyl Sildenafil.

  • Compromising Data Accuracy: These effects can lead to inaccurate and unreliable quantitative results.[1]

Q3: What are the typical signs of isotopic exchange in my LC-MS/MS data?

Several indicators in your data may point to the occurrence of isotopic exchange:

  • Decreased Internal Standard Response: A consistent and noticeable drop in the peak area or height of this compound across a batch of samples.[1]

  • Analyte Signal in Blanks: The appearance of a significant Desethyl Sildenafil signal in blank samples that were only spiked with the this compound internal standard.[1]

  • Poor Reproducibility: High variability in the analyte-to-internal standard area ratios for your quality control (QC) samples.[1]

  • Inaccurate Calibration Curve: Non-linear calibration curves or significant deviations in the back-calculated concentrations of your calibrants.[1]

Q4: What factors can contribute to isotopic exchange?

The primary factors that can induce isotopic exchange include:

  • Extreme pH: Both highly acidic and highly basic conditions in the sample matrix or mobile phase can catalyze the exchange of deuterium for hydrogen.[1]

  • High Temperatures: Elevated temperatures in the autosampler or column oven can provide the necessary energy for the exchange to occur.[1]

  • Mobile Phase Composition: Certain solvents, particularly protic solvents like methanol and water, can facilitate deuterium exchange.

  • Prolonged Sample Storage and Analysis Time: The longer your samples are in solution, the greater the opportunity for isotopic exchange.[1]

  • Ion Source Conditions: High temperatures or energetic conditions within the mass spectrometer's ion source can also promote back-exchange.[1]

Troubleshooting Guide

If you suspect isotopic exchange is affecting your this compound analysis, follow this troubleshooting guide.

Troubleshooting Workflow

start Suspected Isotopic Exchange check_data Review LC-MS/MS Data (IS Response, Blanks, Reproducibility) start->check_data check_ph Evaluate pH (Mobile Phase & Sample) check_data->check_ph If exchange is likely check_temp Assess Temperatures (Autosampler, Column, Ion Source) check_data->check_temp check_mp Examine Mobile Phase (Solvent Choice) check_data->check_mp check_time Review Sample Handling (Storage & Analysis Time) check_data->check_time adjust_ph Adjust pH to Neutral (pH 3-7) check_ph->adjust_ph lower_temp Lower Temperatures check_temp->lower_temp change_mp Switch to Aprotic Solvent (e.g., Acetonitrile) check_mp->change_mp fresh_samples Prepare Samples Fresh check_time->fresh_samples reanalyze Re-analyze Samples adjust_ph->reanalyze lower_temp->reanalyze change_mp->reanalyze fresh_samples->reanalyze

Caption: Troubleshooting workflow for isotopic exchange.

Step-by-Step Troubleshooting
Issue Recommended Action
Extreme pH Adjust the pH of your mobile phase and sample extracts to a more neutral range, ideally between 3 and 7.[1]
High Temperature Reduce the temperature of your autosampler to 4-10 °C. Also, consider lowering the column oven and ion source temperatures.[1]
Mobile Phase Composition If you are using methanol, try switching to acetonitrile, as it is an aprotic solvent and less likely to contribute to hydrogen exchange. Ensure your organic solvents have a low water content.[1]
Prolonged Storage Prepare your samples as close to the analysis time as possible. If storage is necessary, keep them at a low temperature.[1]
In-source Exchange Optimize your ion source parameters by reducing the source temperature and nebulizer gas flow to the minimum required for adequate sensitivity.[1]

Experimental Protocols

Below are representative experimental protocols for the analysis of Desethyl Sildenafil. These should be optimized for your specific instrumentation.

Sample Preparation: Protein Precipitation

This is a common method for extracting Desethyl Sildenafil from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the this compound internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Desethyl Sildenafil.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C (can be lowered to reduce exchange)
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Example) Desethyl Sildenafil: m/z 461.3 → 283.4
MRM Transition (Example) This compound: m/z 464.3 → 283.4 (hypothetical, to be optimized)

Note: The exact m/z for this compound will depend on the location of the deuterium labels.

Data Presentation

The following table provides an example of how to present data to monitor for isotopic exchange.

Sample ID Analyte Peak Area (Desethyl Sildenafil) IS Peak Area (this compound) Analyte/IS Ratio
Blank + IS500950,0000.0005
QC Low25,000945,0000.026
QC Mid250,000955,0000.262
QC High2,500,000950,0002.63
Sample 1150,000948,0000.158
Sample 2165,000952,0000.173

A significant analyte peak area in the "Blank + IS" sample and decreasing IS peak areas across the run could indicate isotopic exchange.

Signaling Pathways and Workflows

Sildenafil Metabolism

The following diagram illustrates the metabolic pathway from Sildenafil to its active metabolite, Desethyl Sildenafil.

Sildenafil Sildenafil CYP3A4 CYP3A4 (major) Sildenafil->CYP3A4 CYP2C9 CYP2C9 (minor) Sildenafil->CYP2C9 Desethyl_Sildenafil Desethyl Sildenafil (Active Metabolite) CYP3A4->Desethyl_Sildenafil N-demethylation CYP2C9->Desethyl_Sildenafil N-demethylation

Caption: Metabolism of Sildenafil to Desethyl Sildenafil.

Analytical Workflow

This diagram outlines a typical analytical workflow for the quantification of Desethyl Sildenafil using this compound as an internal standard.

Sample Plasma Sample Spike Spike with This compound Sample->Spike Extraction Protein Precipitation Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

Caption: Bioanalytical workflow for Desethyl Sildenafil.

References

Technical Support Center: Desethyl Sildenafil-d3 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions for Desethyl Sildenafil-d3.

Troubleshooting Guides

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of this compound.

Issue 1: Low or No Signal Intensity

  • Question: I am not detecting a signal for this compound, or the signal is very weak. What are the potential causes and solutions?

  • Answer: Low or no signal intensity can stem from several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.

    • Sample Preparation: Ensure that the extraction method is efficient for this compound. While protein precipitation is a rapid technique, a liquid-liquid extraction (LLE) may provide a cleaner sample, reducing matrix effects.

    • Chromatography: Verify that the chromatographic conditions are suitable. Peak shape is crucial for sensitivity; a broad or tailing peak will result in a lower signal-to-noise ratio.

    • Mass Spectrometry:

      • Ionization Source: Confirm that the electrospray ionization (ESI) source is clean and that the spray is stable. This compound, like sildenafil, is a basic compound and will ionize well in positive ion mode.

      • MRM Transitions: Ensure that the correct precursor and product ions are being monitored. For this compound, the expected precursor ion ([M+H]⁺) is m/z 450.2. Based on the fragmentation of similar sildenafil analogues, promising product ions would be m/z 283.3 and m/z 100.1. It is crucial to optimize the collision energy for each transition to maximize signal intensity.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatographic peak for this compound is tailing. What could be causing this?

  • Answer: Peak tailing for basic compounds like this compound is a common issue in reversed-phase chromatography.

    • Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic analyte, causing tailing. Using a column with end-capping or a biphenyl stationary phase can mitigate these interactions.

    • Mobile Phase pH: The pH of the mobile phase should be optimized. A low pH (e.g., using 0.1% formic acid) will ensure the analyte is consistently protonated, which can improve peak shape.

    • Column Contamination: Buildup of matrix components can lead to poor peak shape. Flushing the column with a strong solvent or replacing it may be necessary.

Issue 3: Inconsistent Results or Poor Reproducibility

  • Question: I am observing significant variability in my results for this compound between injections. What should I investigate?

  • Answer: Poor reproducibility can be attributed to a number of factors throughout the analytical workflow.

    • Internal Standard: Ensure that the internal standard is added consistently to all samples, calibrators, and quality controls.

    • Sample Preparation: Inconsistent extraction efficiency can lead to variability. Ensure thorough mixing and consistent timing for all steps.

    • LC System: Check for leaks in the LC system and ensure the pump is delivering a stable flow rate.

    • Autosampler: Inconsistent injection volumes can be a source of variability. Check the autosampler for proper function.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: Based on the structure of Desethyl Sildenafil (molecular weight 446.17 g/mol ) and the fragmentation patterns of sildenafil and its metabolites, the following MRM transitions are proposed for this compound (molecular weight ~449.19 g/mol for the [M+H]⁺ ion with d3 isotope).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound450.2283.3Optimization Required
This compound450.2100.1Optimization Required

Note: The collision energy should be optimized for your specific instrument to achieve the best signal intensity.

Q2: What type of LC column is best suited for the analysis of this compound?

A2: A C18 or biphenyl column is recommended for the analysis of this compound. Biphenyl columns can offer alternative selectivity through pi-pi interactions, which can be beneficial for separating the analyte from matrix interferences. Core-shell particle columns can provide higher efficiency and narrower peaks, leading to improved sensitivity.

Q3: What are the typical mobile phase compositions used for sildenafil and its metabolites?

A3: A common mobile phase composition for the analysis of sildenafil and its metabolites is a gradient elution using:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

The gradient should be optimized to ensure adequate retention and separation of this compound from other components in the sample.

Q4: What sample preparation techniques are recommended for plasma or urine samples?

A4: Both protein precipitation and liquid-liquid extraction (LLE) can be used for sample preparation.

  • Protein Precipitation: This is a simpler and faster method. Acetonitrile is commonly used to precipitate plasma proteins.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract, which may be necessary to reduce matrix effects and improve sensitivity. A common extraction solvent is a mixture of diethyl ether and dichloromethane.

Experimental Protocols

1. Plasma Sample Preparation using Protein Precipitation

  • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., Sildenafil-d8).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Method Parameters

ParameterRecommended Condition
LC System
ColumnC18 or Biphenyl, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Urine Sample add_is Add Internal Standard (e.g., Sildenafil-d8) sample->add_is extraction Protein Precipitation or LLE add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (C18 or Biphenyl) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Troubleshooting Logic for Low Signal cluster_ms Mass Spectrometer cluster_lc Liquid Chromatograph cluster_prep_details Sample Preparation start Low or No Signal check_ms Check MS Settings start->check_ms check_lc Check LC Conditions start->check_lc check_prep Check Sample Prep start->check_prep mrm Correct MRM Transitions? check_ms->mrm peak_shape Good Peak Shape? check_lc->peak_shape extraction_eff Efficient Extraction? check_prep->extraction_eff ce Optimized Collision Energy? mrm->ce ionsource Clean Ion Source? ce->ionsource solution Signal Improved ionsource->solution retention Correct Retention Time? peak_shape->retention leaks No Leaks? retention->leaks leaks->solution is_addition Consistent IS Addition? extraction_eff->is_addition matrix_effects Minimal Matrix Effects? is_addition->matrix_effects matrix_effects->solution

Caption: Troubleshooting logic for low signal intensity.

Technical Support Center: Minimizing Ion Suppression in Electrospray Ionization for Sildenafil Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of sildenafil by electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Sildenafil Signal Intensity or Poor Sensitivity

Question: My sildenafil signal is much lower than expected, or I'm struggling to achieve the required limit of quantification (LOQ). What could be causing this, and how can I fix it?

Answer:

Low signal intensity for sildenafil is a common indicator of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of sildenafil in the ESI source, leading to a reduced signal.[1][2][3]

Possible Causes and Solutions:

  • Matrix Effects from Biological Samples: Endogenous compounds in biological matrices like plasma, serum, or urine are a primary cause of ion suppression.[1][2] Phospholipids, salts, and proteins are common culprits.[4]

    • Solution: Implement a more rigorous sample preparation method. While simple protein precipitation is fast, it may not provide a clean enough sample.[5][6][7] Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering components.[2][5][8]

  • Inadequate Chromatographic Separation: If matrix components co-elute with sildenafil, they will compete for ionization.

    • Solution: Optimize your liquid chromatography (LC) method to separate sildenafil from the ion-suppressing regions of the chromatogram. You can identify these regions using a post-column infusion experiment.[9] Modifying the mobile phase composition or gradient can improve separation.[10] For example, using a C18 or biphenyl column with a gradient of acetonitrile and water (both containing formic acid) has been shown to be effective.[6][7][10][11]

  • High Flow Rate: High mobile phase flow rates can lead to less efficient desolvation and increased ion suppression.[1][2]

    • Solution: If your sensitivity is compromised, consider reducing the flow rate. Lower flow rates can generate smaller, more highly charged droplets that are more tolerant of non-volatile salts.[1]

  • Sample Concentration: Injecting a highly concentrated sample can saturate the ESI process.[1]

    • Solution: Dilute your sample. This reduces the concentration of both sildenafil and interfering matrix components. This is a viable option if the initial sildenafil concentration is high enough to remain detectable after dilution.[1][12][13]

Issue 2: Inconsistent or Irreproducible Sildenafil Quantification

Question: I am observing significant variability in my sildenafil peak areas across a batch of samples, leading to poor precision and accuracy. What is the likely cause?

Answer:

Inconsistent results are often due to variable matrix effects between samples. Even with the same sample preparation method, the composition of the matrix can differ from sample to sample, causing varying degrees of ion suppression.[4]

Possible Causes and Solutions:

  • Variable Matrix Composition: The concentration of endogenous components can vary between different lots of biological matrix or between patient/animal samples.

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable ion suppression.[4] A SIL-IS, such as sildenafil-d8, has nearly identical chemical and physical properties to sildenafil and will be affected by ion suppression to the same extent.[6][11] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized.

    • Solution 2: Matrix-Matched Calibrants and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[4] This helps to ensure that the calibrants and QCs experience similar matrix effects as the study samples, improving accuracy.

  • Insufficient Sample Cleanup: A sample preparation method that does not adequately remove interferences will lead to greater variability.

    • Solution: As mentioned previously, optimize your sample preparation. SPE is often more effective than protein precipitation at providing a cleaner extract and reducing variability.[5][14]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of sildenafil analysis?

A1: Ion suppression is a matrix effect where the presence of other compounds in the sample decreases the ionization efficiency of sildenafil in the electrospray ionization source.[1][3] This leads to a lower signal intensity and can negatively impact the sensitivity, precision, and accuracy of the analysis.[1] It occurs because these co-eluting compounds compete with sildenafil for the available charge on the ESI droplets or alter the physical properties of the droplets, such as surface tension and viscosity, hindering the formation of gas-phase ions.[1][2]

Q2: How can I detect if ion suppression is affecting my sildenafil analysis?

A2: The most direct way to detect and locate ion suppression is through a post-column infusion experiment .[8][9] In this experiment, a constant flow of a sildenafil standard solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. A decrease in the sildenafil signal at specific retention times indicates that ion-suppressing components are eluting from the column at those times.[9]

Q3: Is ESI or APCI more susceptible to ion suppression for sildenafil analysis?

A3: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][13][15][16] This is because ESI ionization occurs in the liquid phase on the surface of droplets, making it sensitive to matrix components that alter droplet properties.[15] APCI, on the other hand, involves gas-phase ionization, which is typically less affected by non-volatile matrix components.[2][15] If severe ion suppression is encountered with ESI and cannot be resolved, switching to APCI could be a viable alternative, although this may affect sensitivity for sildenafil.[17]

Q4: Can the choice of mobile phase additives help reduce ion suppression for sildenafil?

A4: Yes, the choice and concentration of mobile phase additives can influence sildenafil ionization and potentially mitigate suppression. Sildenafil is a basic compound, and using an acidic mobile phase, such as one containing formic acid or ammonium acetate, promotes its protonation to the [M+H]+ ion, which is commonly monitored in positive ESI mode.[5][8][11][18] However, it's crucial to use the lowest effective concentration of additives, as higher concentrations can sometimes contribute to ion suppression.[1]

Q5: What are some recommended sample preparation techniques to minimize ion suppression for sildenafil in plasma?

A5: For plasma samples, several techniques can be employed, with varying degrees of effectiveness in removing matrix interferences:

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile.[6][7][11] While it removes proteins, it may not effectively remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT. A common approach for sildenafil involves extraction with a solvent mixture like chloroform/2-propanol/n-heptane at an alkaline pH.[8][19]

  • Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for removing a broad range of interferences.[5][8] For sildenafil, a cation exchange mechanism can be utilized on a polymer-based sorbent (e.g., Plexa PCX) to specifically retain the basic sildenafil molecule while washing away neutral and acidic interferences.[14]

Experimental Protocols and Data

Table 1: Recommended LC-MS/MS Parameters for Sildenafil Analysis
ParameterRecommended SettingSource
Ionization Mode ESI Positive[6][8][11][20]
Precursor Ion (m/z) 475.1, 475.2, 475.3, 475.4[6][7][8][11]
Product Ions (m/z) 283.3, 283.4, 100.10[6][8][11][18]
Internal Standard Sildenafil-d8[6][11]
IS Precursor Ion (m/z) 483.3, 483.4[6][11]
IS Product Ion (m/z) 108.1, 283.4[6][11]
Table 2: Example Chromatographic Conditions for Sildenafil Analysis
ParameterMethod 1Method 2
Column ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)XTerra MS C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 2 mM Ammonium formate with 0.1% Formic Acid in Water10% Ammonium acetate (20 mM) with 0.02% Formic Acid
Mobile Phase B Acetonitrile90% Acetonitrile
Flow Rate 0.3 mL/min0.2 mL/min
Elution Type GradientIsocratic
Source [6][8]
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Sildenafil from Plasma

This protocol is based on a cation exchange mechanism to selectively extract sildenafil.

  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of internal standard (e.g., sildenafil-d8). Acidify the sample with phosphoric acid to ensure sildenafil is in its cationic form.[14]

  • Column Conditioning: Condition a cation exchange SPE cartridge (e.g., Bond Elut Plexa PCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of an acidic wash solution (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences. Follow with a wash using methanol to remove more hydrophobic interferences.

  • Elution: Elute sildenafil and the internal standard from the cartridge using 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic conditions neutralize the charge on sildenafil, releasing it from the sorbent.[14]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Low Sildenafil Signal

Troubleshooting_Low_Signal Start Low Sildenafil Signal (Ion Suppression Suspected) Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement SIL-IS (e.g., Sildenafil-d8) Check_IS->Implement_IS No Post_Column_Infusion Perform Post-Column Infusion Experiment Check_IS->Post_Column_Infusion Yes Implement_IS->Post_Column_Infusion Coelution_Check Does Suppression Co-elute with Sildenafil? Post_Column_Infusion->Coelution_Check Optimize_LC Optimize LC Method: - Modify Gradient - Change Column Coelution_Check->Optimize_LC Yes Sample_Prep Evaluate Sample Prep Coelution_Check->Sample_Prep No Reevaluate Re-evaluate Signal Optimize_LC->Reevaluate PPT_Check Using Protein Precipitation? Sample_Prep->PPT_Check Implement_SPE_LLE Implement More Rigorous Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) PPT_Check->Implement_SPE_LLE Yes Dilute_Sample Dilute Sample and Re-inject PPT_Check->Dilute_Sample No Implement_SPE_LLE->Reevaluate Dilute_Sample->Reevaluate

Caption: A flowchart for troubleshooting low sildenafil signal intensity due to ion suppression.

General Workflow for Sildenafil Analysis from Plasma

Sildenafil_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Sildenafil-d8 (IS) Plasma->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporate Evaporate Extraction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC/HPLC Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography ESI Electrospray Ionization (ESI+) Chromatography->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: An experimental workflow for the analysis of sildenafil in plasma samples.

References

Stability of Desethyl Sildenafil-d3 in different biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Desethyl Sildenafil-d3 in various biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.

Troubleshooting Guide

This guide is designed to help identify and resolve potential issues related to the stability of this compound during sample storage, preparation, and analysis.

Issue Potential Cause Recommended Solution
Degradation of this compound in Plasma/Blood Samples Improper storage temperature.Store plasma and blood samples at -20°C or -80°C for long-term stability.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but validation is required.
Repeated freeze-thaw cycles.Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. Studies on sildenafil have shown stability through three freeze-thaw cycles.[2]
Enzymatic degradation in fresh samples.Process samples as quickly as possible after collection. If immediate analysis is not possible, freeze the samples to minimize enzymatic activity.
Isotopic Exchange (Loss of Deuterium) Acidic or basic conditions during sample preparation or analysis.Maintain a neutral pH where possible. If acidic or basic conditions are necessary, minimize the exposure time.
High temperatures in the ion source of the mass spectrometer.Optimize ion source parameters, such as temperature and gas flow, to the minimum required for adequate sensitivity.[3]
Mobile phase composition.Consider using acetonitrile instead of methanol and ensure the use of high-purity solvents with low water content.[3]
Inaccurate Quantification Presence of unlabeled Desethyl Sildenafil in the d3 standard.Verify the isotopic purity of the this compound standard by checking the Certificate of Analysis (CoA).[3]
Carryover from previous injections.Implement a robust washing procedure for the autosampler and LC system between injections.
Matrix effects suppressing or enhancing the signal.Utilize a stable isotope-labeled internal standard like this compound to compensate for matrix effects.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ensuring the stability of this compound in biological matrices?

A1: For long-term stability, it is recommended to store biological samples (plasma, blood, urine) containing this compound at -20°C or -80°C.[1] Sildenafil has been shown to be stable in rat plasma for up to 60 days at -80°C.[6] While specific data for this compound is not available, its structural similarity suggests similar stability. Short-term storage at 2-8°C should be validated for the specific matrix and duration.

Q2: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?

A2: While specific studies on this compound are limited, studies on sildenafil and its N-desmethyl metabolite have demonstrated stability through at least three freeze-thaw cycles in human plasma.[2] It is best practice to aliquot samples to minimize the number of freeze-thaw cycles.

Q3: What is isotopic back-exchange and how can it affect my results for this compound?

A3: Isotopic back-exchange is a chemical reaction where a deuterium atom on a labeled internal standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[3] This can lead to a decreased signal for the deuterated standard (this compound) and an artificially increased signal for the unlabeled analyte (Desethyl Sildenafil), compromising the accuracy of quantification.[3]

Q4: What steps can I take to prevent isotopic back-exchange?

A4: To minimize isotopic back-exchange, you should:

  • Analyze samples as soon as possible after preparation.[3]

  • Optimize LC-MS/MS parameters, particularly the ion source temperature, keeping it as low as possible while maintaining sensitivity.[3]

  • Evaluate the mobile phase composition; acetonitrile may be preferable to methanol.[3]

  • Ensure the purity of your solvents, with minimal water content.[3]

Q5: Are there any known stability issues for sildenafil and its metabolites in acidic or basic conditions?

A5: Sildenafil has been shown to be stable under acid- and basic-based hydrolysis with a recovery of more than 90%.[7] However, extreme pH conditions should be avoided during sample processing and storage to minimize the risk of degradation and isotopic exchange.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol outlines a common protein precipitation method for the extraction of sildenafil and its metabolites from plasma, which is applicable for this compound.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 300 µL of the internal standard working solution (e.g., this compound in acetonitrile at a specified concentration).[4]

  • Protein Precipitation: Vortex the mixture for 1 minute to precipitate plasma proteins.[4]

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.[4]

  • Injection: Transfer the reconstituted sample to an HPLC vial for injection into the LC-MS/MS system.

Protocol 2: Long-Term Stability Testing

This protocol describes a general procedure for assessing the long-term stability of an analyte in a biological matrix.

  • Sample Pooling: Obtain a pool of the desired biological matrix (e.g., human plasma) from multiple donors.

  • Spiking: Spike the matrix with the analyte (this compound) at known concentrations (e.g., low and high quality control levels).

  • Aliquoting: Aliquot the spiked samples into individual vials for each time point and storage condition.

  • Storage: Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).

  • Analysis: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of samples from each storage condition.

  • Sample Preparation and Analysis: Thaw the samples and analyze them using a validated analytical method alongside freshly prepared calibration standards and quality control samples.

  • Data Evaluation: Calculate the concentration of the analyte at each time point and compare it to the nominal concentration at time zero. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Blood, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Addition of IS Extract Protein Precipitation / LLE Spike->Extract Extraction Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC Injection MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Isotopic_Exchange cluster_causes Potential Causes cluster_solutions Solutions Issue Inaccurate Results: Possible Isotopic Exchange Cause1 Harsh pH Conditions Issue->Cause1 Cause2 High Ion Source Temperature Issue->Cause2 Cause3 Mobile Phase Composition Issue->Cause3 Cause4 Prolonged Sample Exposure Issue->Cause4 Sol1 Maintain Neutral pH Cause1->Sol1 Sol2 Optimize MS Parameters Cause2->Sol2 Sol3 Use Acetonitrile Cause3->Sol3 Sol4 Analyze Samples Promptly Cause4->Sol4

Caption: Troubleshooting logic for isotopic exchange of this compound.

References

Addressing poor recovery of Desethyl Sildenafil-d3 during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Desethyl Sildenafil-d3 during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of this compound during SPE?

Poor recovery of an internal standard like this compound is typically due to issues within the solid-phase extraction protocol. The main factors include suboptimal sorbent choice, incorrect pH of the sample, inappropriate solvent strength during the loading, washing, or elution steps, and procedural errors like incorrect flow rates or allowing the sorbent to dry out.[1][2] Since deuterated standards like this compound have nearly identical physicochemical properties to their non-deuterated counterparts, their extraction behavior is expected to be the same.[3]

Q2: How do I select the appropriate SPE sorbent for this compound?

The choice of sorbent is critical and depends on the chemical properties of the analyte.[4] this compound, similar to Sildenafil, has both hydrophobic regions and basic functional groups (piperazine ring). Therefore, a mixed-mode sorbent combining reversed-phase (for hydrophobic interactions) and cation-exchange (for electrostatic interactions) functionalities is often the most effective choice for achieving high selectivity and recovery.[4] Alternatively, a standard reversed-phase sorbent like C18 can be used, but sample pH control is crucial to ensure the analyte is retained.

Q3: My analyte appears to be lost during the sample loading step. What could be the cause?

Loss of analyte during sample loading, also known as "breakthrough," can occur for several reasons:

  • Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, it may prevent the analyte from binding to the sorbent. It's recommended to dilute the sample in a weaker, more aqueous solvent.[5][6]

  • Incorrect Sample pH: For reversed-phase SPE, the pH of the sample should be adjusted to ensure the analyte is in a neutral, non-ionized state to maximize hydrophobic retention. For ion-exchange, the pH must be set to ensure the analyte is charged.[5][7]

  • High Flow Rate: Loading the sample too quickly reduces the time available for the analyte to interact with and bind to the sorbent.[1][5]

  • Column Overload: The mass of the analyte and other matrix components may have exceeded the capacity of the SPE cartridge. Consider using a larger sorbent mass or loading a smaller sample volume.[5]

Q4: I suspect the analyte is being washed off the column during the wash step. How can I fix this?

This is a common issue where the wash solvent is too strong. The goal of the wash step is to remove interferences that are less strongly bound than your analyte.[2][7] If this compound is being eluted, reduce the strength (e.g., lower the percentage of organic solvent) of your wash solution. Analyze the wash fraction to confirm if the analyte is present, which will verify that the solvent is too strong.

Q5: My recovery is still low after optimizing the loading and washing steps. What about the elution step?

If the analyte is successfully retained on the sorbent but not recovered in the final extract, the elution solvent is likely too weak to break the interactions between the analyte and the sorbent.[1][8] To resolve this, increase the strength of the elution solvent. For reversed-phase, this means increasing the percentage of organic solvent. For mixed-mode sorbents, the elution solvent may need both a high organic content and a pH adjustment to neutralize the analyte's charge, disrupting both hydrophobic and electrostatic interactions.

Systematic Troubleshooting Guide for Poor Recovery

The most common cause of low recovery is the loss of the analyte during the loading, washing, or elution steps.[7] A systematic approach is the best way to identify and resolve the issue.

Step 1: Diagnose the Point of Analyte Loss

To pinpoint where the loss is occurring, process a standard solution through the entire SPE procedure. Collect and analyze the fractions from each step separately:

  • Load Fraction (Flow-through): The liquid that passes through the cartridge during sample loading.

  • Wash Fraction: The solvent that is passed through after loading to remove impurities.

  • Elution Fraction: The final collected extract.

Analyzing these fractions will tell you exactly where the this compound is going. If it's in the load or wash fractions, your problem is poor retention. If little is found in any fraction, you may have irreversible binding or other issues.[8]

Step 2: Method Optimization Based on Diagnosis

Based on the results from Step 1, adjust the relevant parameters of your protocol.

ParameterPotential ProblemSuggested Solution
Sorbent Choice Incorrect sorbent chemistry.For this compound, consider a mixed-mode (Reversed-Phase + Cation Exchange) sorbent for highest selectivity. If using C18, ensure proper pH control.[4]
Conditioning & Equilibration Sorbent bed is not properly wetted or equilibrated.Ensure the sorbent is fully wetted with an appropriate solvent (e.g., methanol) and then equilibrated with a solution similar in composition to your sample matrix before loading. Do not let the sorbent dry out between steps.[1][2]
Sample pH Analyte is ionized (for RP) or neutral (for IE).For reversed-phase, adjust sample pH to be ~2 units above the pKa of the basic functional group to ensure it is neutral. For cation exchange, adjust pH to be ~2 units below the pKa to ensure it is charged.[7]
Sample Loading Flow Rate Flow rate is too high for effective binding.Decrease the flow rate during sample loading to allow for sufficient interaction time between the analyte and the sorbent. A slow, drop-wise flow is often recommended.[5]
Wash Solvent Solvent is too strong, eluting the analyte.Decrease the elution strength of the wash solvent (e.g., reduce the percentage of organic modifier). The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent.[2][9]
Elution Solvent Solvent is too weak for complete elution.Increase the strength of the elution solvent. This may involve increasing the organic solvent percentage and/or adjusting the pH to disrupt ionic interactions (e.g., using a basic modifier like ammonium hydroxide in the organic solvent for a cation-exchange mechanism).[8][9]

Experimental Protocols

General Protocol for Mixed-Mode SPE (Reversed-Phase/Cation Exchange)

This is a general protocol that serves as a starting point for developing a method for this compound. Optimization will be required.

  • Conditioning: Pass 1-2 column volumes of methanol through the cartridge to wet the sorbent.

  • Equilibration: Pass 1-2 column volumes of deionized water or a weak buffer (e.g., 2% formic acid in water) to prepare the sorbent for the sample. Ensure the pH is low enough to protonate the piperazine nitrogen on this compound.

  • Sample Loading: Load the pre-treated sample at a slow and steady flow rate (e.g., 1 mL/min). The sample should be acidified to ensure the analyte is charged.

  • Washing:

    • Wash 1 (Polar): Pass 1-2 column volumes of an acidic solution (e.g., 2% formic acid in water) to remove polar interferences.

    • Wash 2 (Non-Polar): Pass 1-2 column volumes of a weak organic solvent (e.g., methanol or acetonitrile) to remove non-polar interferences. This step requires careful optimization to avoid eluting the analyte.

  • Elution: Elute the this compound with 1-2 column volumes of a strong organic solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol). The base will neutralize the analyte, disrupting the ionic bond to the sorbent, while the strong solvent disrupts the hydrophobic interactions.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Visualizations

G cluster_start Diagnosis cluster_results Identify Point of Loss cluster_troubleshooting Troubleshooting Steps start Poor Recovery of This compound Detected analyze_fractions Collect & Analyze Fractions: Load, Wash, and Elution start->analyze_fractions loss_point Where is the analyte found? analyze_fractions->loss_point retention_issue Problem: Poor Retention - Decrease sample solvent strength - Adjust sample pH for retention - Decrease loading flow rate - Check for column overload loss_point->retention_issue In Load Fraction wash_issue Problem: Elution During Wash - Decrease wash solvent strength - Use a less eluotropic organic solvent loss_point->wash_issue In Wash Fraction elution_issue Problem: Incomplete Elution - Increase elution solvent strength - Add appropriate pH modifier (e.g., NH4OH) - Ensure sufficient elution volume loss_point->elution_issue Retained on Column (Not in Eluate) end Optimized Recovery retention_issue->end wash_issue->end elution_issue->end

Caption: Troubleshooting workflow for poor SPE recovery.

SPE_Workflow start Start conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., DI Water / Buffer) conditioning->equilibration loading 3. Sample Loading (Analyte Binds to Sorbent) equilibration->loading washing 4. Washing (Remove Impurities) loading->washing elution 5. Elution (Collect Analyte) washing->elution end End (Proceed to Analysis) elution->end

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Resolving Co-elution of Sildenafil and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed methodologies for researchers, scientists, and drug development professionals encountering co-elution issues between sildenafil and its metabolites during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of sildenafil and why do they often co-elute?

Sildenafil is metabolized primarily by the hepatic microsomal isoenzymes CYP3A4 (major route) and CYP2C9 (minor route).[1][2] The main and most pharmacologically active metabolite is N-desmethylsildenafil (sometimes referred to as UK-103,320), which results from the N-demethylation of the piperazine ring.[3][4] This metabolite has a potency for the PDE5 enzyme that is approximately 50% of the parent drug, making its accurate quantification crucial.[1][4]

Co-elution frequently occurs because sildenafil and N-desmethylsildenafil are structurally very similar, differing only by a methyl group on the piperazine ring. This similarity results in nearly identical physicochemical properties, such as polarity and hydrophobicity, leading to poor separation under generic reversed-phase chromatography conditions.[5]

Q2: What are the primary analytical challenges in separating sildenafil from N-desmethylsildenafil?

The main challenges include:

  • Structural Similarity: As mentioned, their similar structures lead to very close retention times on standard C18 columns.

  • Matrix Effects: When analyzing biological samples (e.g., plasma, serum), endogenous components can interfere with the ionization of the target analytes in the mass spectrometer source, causing signal suppression or enhancement.[6][7] This can compromise the accuracy and precision of quantification.

  • Low Concentration of Metabolites: Plasma concentrations of N-desmethylsildenafil are typically around 40% of the parent drug, requiring a highly sensitive method for accurate detection and quantification.[1]

Q3: Which analytical techniques are most suitable for resolving sildenafil and its metabolites?

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[8][9]

  • HPLC provides the physical separation of the compounds. By optimizing column chemistry, mobile phase, and gradient elution, baseline resolution can be achieved.

  • MS/MS offers exceptional sensitivity and selectivity. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for each analyte can be monitored, ensuring accurate quantification even if chromatographic separation is incomplete.[9][10] Deuterated internal standards, such as Sildenafil-d8, are essential to compensate for matrix effects and variability.[6][8]

Troubleshooting Guide for Co-elution

Issue: My chromatogram shows poor resolution or complete co-elution of sildenafil and N-desmethylsildenafil peaks. How can I improve separation?

This is a common issue that can be resolved by systematically optimizing the chromatographic conditions.

Solution 1: Change Column Chemistry

Standard C18 columns separate primarily based on hydrophobicity. Since sildenafil and N-desmethylsildenafil have similar hydrophobicities, alternative stationary phases can provide different selectivity.

  • Recommendation: Use a Biphenyl or Phenyl-Hexyl column. These columns offer additional separation mechanisms through pi-pi interactions with the aromatic rings in sildenafil and its metabolite. A Kinetex® 2.6 µm Biphenyl column, for example, has been shown to provide excellent separation through a combination of pi-pi and polar interactions.[5]

Solution 2: Optimize the Mobile Phase

Fine-tuning the mobile phase composition is critical for improving resolution.

  • Adjust Organic Modifier:

    • Acetonitrile vs. Methanol: Acetonitrile generally has a stronger elution strength than methanol and can result in narrower peaks for these compounds.[5][11] If you are using methanol, switching to acetonitrile (or a mix) can alter selectivity.

    • Ratio Adjustment: Systematically vary the ratio of the aqueous and organic phases. For isocratic elution, a small change can have a significant impact. For gradient elution, adjusting the initial and final percentages of the organic solvent can stretch the elution window and improve separation.[12]

  • Modify Aqueous Phase pH and Additives:

    • Formic Acid: Using a low concentration of formic acid (e.g., 0.1%) in both the aqueous and organic phases is common. This helps to protonate the analytes, leading to better peak shape and consistent retention.[9][13]

    • Ammonium Acetate/Formate: Using a buffer like ammonium acetate (e.g., 10 mM) can also improve peak shape and influence selectivity.[8] The pH of the buffer is a critical parameter to adjust.[12]

Solution 3: Modify the Gradient Profile

A shallow gradient is highly effective for separating closely eluting compounds.

  • Recommendation: Instead of a rapid gradient, implement a long, shallow gradient around the elution point of the analytes. For example, if the compounds elute at 40% Acetonitrile, try a segment that goes from 35% to 45% over several minutes. This provides more time for the stationary phase to interact differently with the two compounds.

Solution 4: Adjust Flow Rate and Temperature
  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will increase the run time.[12]

  • Temperature: Increasing the column temperature (e.g., to 40 °C) reduces mobile phase viscosity, which can lead to sharper peaks and sometimes alter selectivity.[5][12] A column oven is essential to maintain consistent retention times.[12]

Example Chromatographic Conditions for Improved Separation

The table below summarizes published LC conditions that have successfully separated sildenafil and N-desmethylsildenafil.

ParameterMethod 1 (Biphenyl)[5]Method 2 (C18 Isocratic)[8]Method 3 (C18 Gradient)[9]
Column Kinetex 2.6 µm Biphenyl, 50 x 2.1 mmZorbax SB C18, 75 x 4.6 mm, 3.5 µmC18 Column
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile0.1% Formic Acid in Acetonitrile
Elution Type GradientIsocratic (5:95, A:B)Gradient
Flow Rate 0.5 mL/min0.6 mL/minNot Specified
Temperature 40 °CNot SpecifiedNot Specified

Key Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma via Protein Precipitation

This method is rapid and suitable for high-throughput analysis.[6][7]

  • Aliquot Sample: Pipette 100 µL of human plasma (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 300 µL of a protein precipitation agent (e.g., acetonitrile) containing the deuterated internal standard (e.g., Sildenafil-d8 at 50 ng/mL).[6]

  • Precipitate & Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.[6]

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean HPLC vial.

  • Inject: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[5][6]

Protocol 2: High-Resolution LC-MS/MS Analysis

This protocol provides a robust method for the simultaneous quantification of sildenafil and N-desmethylsildenafil.

  • LC System: Agilent 1200 Series or equivalent[5]

  • Mass Spectrometer: SCIEX 4500 Triple Quadrupole or equivalent[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

LC Method Parameters:

  • Column: Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm[5]

  • Mobile Phase A: 0.1% Formic Acid in Water[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min[5]

  • Column Temperature: 40 °C[5]

  • Injection Volume: 5 µL[5]

  • Gradient Program:

    • 0.0 min: 30% B

    • 2.0 min: 60% B

    • 2.1 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 30% B

    • 4.0 min: 30% B

MS/MS Detection Parameters (MRM)

The following table lists the precursor and product ion transitions used for quantification.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zMode
Sildenafil 475.2[8]283.4[8]Positive
N-desmethylsildenafil 461.3[8]283.4[8]Positive
Sildenafil-d8 (IS) 483.4[8]283.4[8]Positive

Visualized Pathways and Workflows

Sildenafil Metabolic Pathway

Sildenafil is primarily metabolized by cytochrome P450 enzymes in the liver, with CYP3A4 being the major contributor and CYP2C9 playing a minor role. The primary metabolic reaction is the removal of a methyl group from the piperazine moiety to form the active metabolite, N-desmethylsildenafil.

G cluster_metabolism Hepatic Metabolism Sildenafil Sildenafil Enzymes CYP3A4 (Major) CYP2C9 (Minor) Sildenafil->Enzymes Metabolite N-desmethylsildenafil (Active Metabolite) Enzymes->Metabolite N-demethylation

Caption: Primary metabolic pathway of sildenafil to N-desmethylsildenafil.

Troubleshooting Workflow for Co-elution

This diagram outlines a logical approach to resolving co-elution issues between sildenafil and its metabolites.

G Start Co-elution Observed ChangeColumn Switch to Biphenyl or Phenyl-Hexyl Column Start->ChangeColumn OptimizeMobilePhase Optimize Mobile Phase Start->OptimizeMobilePhase Keep C18 ChangeColumn->OptimizeMobilePhase Still unresolved AdjustGradient Implement Shallow Gradient OptimizeMobilePhase->AdjustGradient No Resolved Resolution Achieved OptimizeMobilePhase->Resolved Yes AdjustFlowTemp Decrease Flow Rate or Increase Temperature AdjustGradient->AdjustFlowTemp No AdjustGradient->Resolved Yes AdjustFlowTemp->Resolved Yes

Caption: Troubleshooting decision tree for resolving co-elution.

Sildenafil's Mechanism of Action (PDE5 Inhibition)

Sildenafil exerts its pharmacological effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).

G NO Nitric Oxide (NO) (from nerve endings) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation causes PDE5 PDE5 Enzyme cGMP->PDE5 degraded by GMP GMP (Inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Signaling pathway for sildenafil-mediated PDE5 inhibition.

References

Validation & Comparative

A Comparative Guide to Cross-Validation of LC-MS Methods for Sildenafil Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension, is critical in pharmacokinetic studies, clinical research, and forensic toxicology.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[2] Cross-validation of these analytical methods is crucial to ensure data consistency and reliability when bioanalytical testing is performed at different laboratories or when a method is updated during a long-term study.[3] This guide provides a comparative overview of different LC-MS/MS methods for sildenafil analysis, focusing on their experimental protocols and performance data to aid researchers in method selection and in designing a comprehensive cross-validation plan.

Comparative Summary of LC-MS/MS Method Performance

The performance of an LC-MS/MS method is evaluated based on several key validation parameters. The following table summarizes these parameters for three distinct methods employing different sample preparation techniques: protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

ParameterMethod 1: Protein PrecipitationMethod 2: Liquid-Liquid Extraction (LLE)Method 3: Solid-Phase Extraction (SPE)
Linearity Range 1.0 - 1000 ng/mL[4]2.00 - 1000 ng/mL[2]2 - 800 ng/mL[5]
Correlation Coefficient (r²) > 0.99[2]> 0.999[5]> 0.999[5]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[4]0.5 ng/mL[6]2 ng/mL for sildenafil, 4 ng/mL for N-desmethyl sildenafil[5]
Accuracy > 99%[4]86.50 - 105.67%[2]Inter-day relative error ≤ 4%[5]
Precision (RSD) < 10% (Intra- and Inter-day)[4]< 6.5% (Intra- and Inter-day)[2]Intra-day RSD within 4%, Inter-day RSD within 12%[5]
Extraction Recovery > 90%[4]> 87%[6]Approximately 80%[5]
Internal Standard Sildenafil-d8[4]Sildenafil-d8[2]Medazepam[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the three compared LC-MS/MS methods.

Method 1: Protein Precipitation

This method offers a rapid and straightforward approach for sample cleanup.[4]

1. Sample Preparation:

  • Plasma samples are pretreated by protein precipitation using acetonitrile.[4]

  • Sildenafil-d8 is used as the internal standard.[4]

2. Liquid Chromatography:

  • Column: ACQUITY UPLC BEH C18 (50-mm × 2.1-mm, 1.7-μm)[4]

  • Mobile Phase: A gradient elution is used with an aqueous phase of 2 mM ammonium formate with 0.1% formic acid and an organic phase of acetonitrile.[4]

  • Flow Rate: 0.3 mL/min[4]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode.[4]

  • Detection: Multiple reaction monitoring (MRM) is used to monitor the precursor-to-product ion transitions.[4]

  • MRM Transitions:

    • Sildenafil: m/z 475.30 → 100.10[4]

    • N-desmethylsildenafil: m/z 461.20 → 283.30[4]

    • Sildenafil-d8 (IS): m/z 483.30 → 108.10[4]

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that can provide cleaner extracts compared to protein precipitation, though it can be more labor-intensive.[3]

1. Sample Preparation:

  • To 1.0 mL of urine sample, 50 µL of the 100 ng/mL Sildenafil-d3 internal standard is added.[1]

  • The sample is alkalinized with 200 µL of 0.1 M Sodium Carbonate.[1]

  • Extraction is performed by adding 5.0 mL of diethyl ether:dichloromethane (60:40 v/v) and vortexing for 2 minutes.[1]

  • After centrifugation at 4000 rpm for 10 minutes, the organic layer is transferred and evaporated to dryness under nitrogen at 40°C.[1]

  • The residue is reconstituted before injection.[1]

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used.[1]

  • Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is employed.[2]

3. Mass Spectrometry:

  • Ionization: ESI in positive ion mode.[2]

  • Detection: MRM mode is used for quantification.[2]

  • MRM Transitions:

    • Sildenafil: m/z 475.4 → 283.3[2]

    • N-desmethyl sildenafil: m/z 461.4 → 283.2[2]

    • Sildenafil-d8 (IS): m/z 483.3 → 108.1[2]

Method 3: Solid-Phase Extraction (SPE)

SPE provides an efficient sample cleanup, yielding high recoveries.[5]

1. Sample Preparation:

  • 500 ng of the internal standard (medazepam) is added to the sample.[5]

  • 9 mL of ice-cold acetonitrile is added, and the mixture is extracted on a rotary extractor for 15 minutes.[5]

  • After centrifugation, the supernatant is transferred and evaporated.[5]

  • The residue is redissolved in 4 mL of 0.1 M phosphate buffer (pH 6.0).[5]

  • The sample is then passed through an SPE column, which is subsequently washed with 1 M acetic acid and methanol.[5]

  • The analytes are eluted with 2% ammonium hydroxide in ethyl acetate.[5]

  • The eluent is evaporated to dryness and reconstituted in 50 µL of acetonitrile.[5]

2. Liquid Chromatography:

  • Column: Supelcosil LC-18 (150 mm x 4.6 mm i.d., 3 µm particles) with an LC-18 guard column.[5]

  • Mobile Phase: 50 µM formic acid buffer adjusted to pH 4.50 with ammonium hydroxide.[5]

3. Mass Spectrometry:

  • Ionization: Atmospheric pressure chemical ionization (APCI) in positive ionization mode.[5]

  • Detection: MS/MS and MS/MS/MS on an ion trap mass spectrometer.[5]

  • Precursor Ions for MS/MS:

    • Sildenafil: m/z 475.4[5]

    • N-desmethylsildenafil (UK-103,320): m/z 461.5[5]

    • Medazepam (IS): m/z 271.1[5]

Visualization of Experimental and Logical Workflows

To better illustrate the processes involved in sildenafil analysis and method cross-validation, the following diagrams are provided.

LC_MS_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PP, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Injection Evap_Recon->Injection LC_Separation LC Separation Injection->LC_Separation Ionization Ionization (ESI or APCI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for LC-MS/MS analysis of sildenafil.

Cross_Validation_Process cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison and Evaluation MethodA Method A (e.g., Original Method) AnalyzeA Analyze Samples with Method A MethodB Method B (e.g., New/Transferred Method) AnalyzeB Analyze Samples with Method B QC_Samples Prepare Quality Control (QC) and Incurred Samples QC_Samples->AnalyzeA QC_Samples->AnalyzeB ResultsA Results from Method A AnalyzeA->ResultsA ResultsB Results from Method B AnalyzeB->ResultsB StatCompare Statistical Comparison (e.g., Bland-Altman, %Difference) ResultsA->StatCompare ResultsB->StatCompare Acceptance Check Against Acceptance Criteria StatCompare->Acceptance Conclusion Conclusion: Methods are Equivalent Acceptance->Conclusion

References

The Gold Standard for Sildenafil Quantification: A Comparative Guide to the Accuracy and Precision of Desethyl Sildenafil-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sildenafil is paramount for robust pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides an objective comparison of bioanalytical methods, highlighting the superior accuracy and precision achieved with the use of a deuterated internal standard, Desethyl Sildenafil-d3, and other stable isotope-labeled analogs.

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] The fundamental principle lies in the near-identical physicochemical properties of the analyte and its deuterated analog, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1][3][4] This co-elution and similar behavior effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[2][3]

Performance Comparison of Internal Standards in Sildenafil Quantification

The data consistently demonstrates that methods employing a deuterated internal standard, such as Sildenafil-d8 or by extension this compound, achieve lower limits of quantification and superior precision and accuracy compared to methods using non-deuterated internal standards like vardenafil or clarithromycin.[3]

Internal Standard TypeAnalyteLinearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Deuterated (Sildenafil-d8) Sildenafil1.0 - 1000.0< 10%< 10%> 99%> 99%[3]
Deuterated (Sildenafil-d8) Sildenafil1.0 - 1000.01.5 - 5.1%2.2 - 3.4%97.3 - 98.3%96.7 - 97.2%[5]
Deuterated (Sildenafil-d8) N-desmethyl sildenafil0.5 - 500.01.3 - 3.1%2.8 - 4.3%95.3 - 96.3%95.0 - 97.2%[5]
Deuterated (Sildenafil-d8) Sildenafil2.00 - 1000< 6.5%< 6.5%86.50 - 105.67%Not Reported[6]
Deuterated (Sildenafil-d8) N-desmethyl sildenafilNot Reported< 6.3%< 6.3%96.83 - 114.40%Not Reported[6]
Non-Deuterated (Vardenafil) SildenafilNot Reported< 10%< 10%92 - 103%92 - 103%[7]
Non-Deuterated (Vardenafil) N-desmethyl sildenafilNot Reported< 10%< 10%92 - 103%92 - 103%[7]
Non-Deuterated (Clarithromycin) Sildenafil5.0 - 1000.00.24 - 11.36%2.07 - 9.98%91.71 - 102.94%95.42 - 101.54%[8]
Non-Deuterated (Clarithromycin) Piperazine n-desmethyl sildenafil1.00 - 200.01.56 - 11.66%2.33 - 9.20%91.71 - 109.66%97.70 - 106.12%[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the quantification of sildenafil using a deuterated internal standard.

Method 1: Protein Precipitation

This method is favored for its simplicity and high throughput.

  • Sample Preparation : To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., Sildenafil-d8).

  • Precipitation : Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing : Vortex the mixture vigorously for 1 minute.

  • Centrifugation : Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Extraction : Transfer the supernatant to a clean tube for analysis.[3]

Method 2: Liquid-Liquid Extraction (LLE)

LLE can provide cleaner extracts compared to protein precipitation.

  • Sample Preparation : To 1.0 mL of a urine sample, add 50 µL of the 100 ng/mL Sildenafil-d3 internal standard working solution.

  • Alkalinization : Add 200 µL of 0.1 M Sodium Carbonate (Na₂CO₃).

  • Extraction : Add 5.0 mL of an extraction solvent (e.g., diethyl ether:dichloromethane, 60:40 v/v).

  • Vortexing : Vortex the tube for 2 minutes.

  • Centrifugation : Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[2]

Chromatographic and Mass Spectrometric Conditions
  • Column : A C18 reversed-phase column is commonly used for separation (e.g., ACQUITY UPLC BEH C18, Zorbax SB C18).[1][9][10]

  • Mobile Phase : A typical mobile phase consists of a gradient of an aqueous component (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile with 0.1% formic acid).[1][7][10]

  • Detection : Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][2]

    • MRM Transitions :

      • Sildenafil: m/z 475.30 → 100.10[1] or 475.2 → 283.4[5]

      • Sildenafil-d8: m/z 483.30 → 108.10[1] or 483.4 → 283.4[5]

      • N-desmethyl sildenafil: m/z 461.3 → 283.4[5]

      • N-desmethyl sildenafil-d8: m/z 469.4 → 283.4[5]

Visualizing the Workflow and Mechanism

To better illustrate the processes, the following diagrams were generated using Graphviz.

Sildenafil Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Biological_Matrix Biological Matrix (Plasma, Urine, etc.) Add_IS Spike with This compound Biological_Matrix->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Sildenafil / IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Caption: Experimental workflow for sildenafil quantification.

Sildenafil_Mechanism_of_Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP hydrolyzes Sildenafil Sildenafil Sildenafil->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

References

A Comparative Guide to Bioanalytical Methods for Sildenafil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of contemporary bioanalytical methods for the quantification of sildenafil in biological matrices, primarily human plasma. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions about method selection and implementation. The information is compiled from various validated methods, with a central comparison between two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approaches.

Cross-validation of bioanalytical methods is a regulatory expectation to ensure data consistency when samples are analyzed at different laboratories or when a method is updated.[1] This guide serves as a framework for understanding the key performance characteristics of well-established methods for sildenafil analysis.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of two distinct LC-MS/MS methods for the analysis of sildenafil. Method 1 employs a liquid-liquid extraction (LLE) for sample preparation, which can be more labor-intensive but may yield cleaner extracts. In contrast, Method 2 utilizes a simpler and faster protein precipitation (PPT) technique.[1] Both methods demonstrate robust and reliable performance, falling well within the acceptance criteria set by regulatory agencies like the FDA.[1]

Table 1: Performance Characteristics of Sildenafil Bioanalytical Methods

ParameterMethod 1 (LLE)Method 2 (PPT)Method 3 (PPT)Method 4 (LLE)
Linearity Range (ng/mL) 1.0 - 1000.01.0 - 1000.0[2]2.0 - 1000.0[3]1.0 - 1000.0[4]
Correlation Coefficient (r²) >0.99>0.99>0.99[3]≥ 0.9998[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.02.0[3]1.0[4]
Accuracy (%) Within ±15%>99%[1][5]86.5 - 105.7[3]96.7 - 98.3[4]
Precision (RSD%) <15%<15%<6.5%[3]<5.1%[4]
Internal Standard (IS) Sildenafil-d8Sildenafil-d8Sildenafil-d8[3]Sildenafil-d8[4]

Table 2: Comparison of Sildenafil Metabolite (N-desmethyl sildenafil) Analysis

ParameterMethod 1 (LLE)Method 2 (PPT)Method 3 (PPT)Method 4 (LLE)
Linearity Range (ng/mL) 1.0 - 500.01.0 - 500.02.0 - 1000.0[3]0.5 - 500.0[4]
Correlation Coefficient (r²) >0.99>0.99>0.99[3]≥ 0.9987[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.0[6]2.0[3]0.5[4]
Accuracy (%) Within ±15%>99%[5]96.8 - 114.4[3]95.0 - 97.2[4]
Precision (RSD%) <15%<15%<6.3%[3]<4.3%[4]
Internal Standard (IS) Sildenafil-d8Sildenafil-d8Sildenafil-d8[3]N-desmethyl sildenafil-d8[4]

Experimental Workflow

The general workflow for the bioanalysis of sildenafil in plasma involves several key stages, from sample receipt to final data reporting. The choice between different sample preparation techniques like LLE and PPT is a critical step that can impact laboratory workflow and data quality.

Bioanalytical_Workflow Bioanalytical Workflow for Sildenafil Analysis cluster_pre_analysis Pre-Analytical cluster_analysis Analytical cluster_prep Sample Preparation cluster_post_analysis Post-Analytical SampleReceipt Sample Receipt Plasma samples stored at -80°C Thawing Sample Thawing Thaw at room temperature SampleReceipt->Thawing Spiking Internal Standard Spiking Add Sildenafil-d8 Thawing->Spiking PPT Protein Precipitation (Method 2) Add Acetonitrile, Vortex, Centrifuge Spiking->PPT Simpler LLE Liquid-Liquid Extraction (Method 1) Add extraction solvent, Vortex, Centrifuge, Evaporate, Reconstitute Spiking->LLE Cleaner Extract LCMS LC-MS/MS Analysis C18 column, Gradient elution, MRM detection PPT->LCMS LLE->LCMS DataProcessing Data Processing Peak integration, Ratio calculation LCMS->DataProcessing Quantification Quantification Interpolate from calibration curve DataProcessing->Quantification Reporting Report Generation Pharmacokinetic analysis Quantification->Reporting

General bioanalytical workflow for sildenafil.

Experimental Protocols

The following are detailed protocols for the two primary LC-MS/MS methods compared in this guide.

Method 1: Liquid-Liquid Extraction (LLE)

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (Sildenafil-d8).

    • Add 50 µL of a suitable buffer solution to adjust pH.

    • Add 600 µL of an extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex the mixture for 5-10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic supernatant to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[7]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Flow Rate: 0.4 mL/min.[7]

    • Injection Volume: 5 µL.

    • MS Detection: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Sildenafil: m/z 475.4 → 283.3[3]

      • N-desmethyl sildenafil: m/z 461.4 → 283.2[3]

      • Sildenafil-d8 (IS): m/z 483.3 → 108.1[3][5]

Method 2: Protein Precipitation (PPT)

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (Sildenafil-d8).

    • Add 300 µL of cold acetonitrile to precipitate proteins.[2][5]

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube for injection or evaporate and reconstitute if further concentration is needed.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[5]

    • Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Injection Volume: 5 µL.

    • MS Detection: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Sildenafil: m/z 475.3 → 100.1[5]

      • N-desmethyl sildenafil: m/z 461.2 → 283.3[5]

      • Sildenafil-d8 (IS): m/z 483.3 → 108.1[5]

Conclusion

Both the Liquid-Liquid Extraction and Protein Precipitation LC-MS/MS methods presented are suitable for the robust and reliable quantification of sildenafil and its primary metabolite, N-desmethyl sildenafil, in human plasma.[1] The choice between these methods may depend on specific laboratory needs, such as required sample cleanliness, throughput, and available resources.[1] The performance characteristics of both methods are well within the acceptance criteria established by regulatory agencies, ensuring their applicability for pharmacokinetic and bioequivalence studies.[1][8] When transferring methods or comparing data between laboratories, a thorough cross-validation is essential to ensure data integrity.

References

Comparative Recovery of Sildenafil and its Deuterated Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the analytical recovery of sildenafil and its deuterated analogs, primarily sildenafil-d8, from biological matrices. It is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation. The use of stable isotope-labeled internal standards, such as deuterated sildenafil, is a critical practice in quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction and analysis.[1] This guide presents experimental data on sildenafil recovery, outlines detailed experimental protocols, and includes visual representations of the analytical workflow and sildenafil's signaling pathway.

Data Presentation: Recovery of Sildenafil

The following table summarizes the extraction recovery of sildenafil from various biological matrices as reported in several validated bioanalytical methods. These studies commonly utilize deuterated sildenafil as an internal standard, confirming the high and consistent recovery of the primary analyte. It is a well-established principle in bioanalysis that the recovery of a deuterated internal standard is expected to be virtually identical to that of the unlabeled analyte due to their chemical equivalence.[1]

AnalyteInternal StandardMatrixExtraction MethodMean Recovery (%)Reference
SildenafilSildenafil-d8Human PlasmaProtein Precipitation>90[2]
SildenafilNot specifiedPharmaceutical Inhaler PreparationsNot specified99.5
SildenafilNot specifiedRat PlasmaLiquid-Liquid Extraction>85[3][4]
SildenafilNot specifiedDietary SupplementsNot specified93.3 - 106.1[3]
SildenafilNot specifiedHuman BloodLiquid-Liquid Extraction81.3 - 103.3
SildenafilNot specifiedBiological FluidsLiquid-Liquid Extraction>87[5]
SildenafilNot specifiedExtemporaneous Oral SuspensionNot specified100.18[6]

Experimental Protocols

Detailed methodologies from key bioanalytical methods are provided below.

Method 1: Protein Precipitation

This method is commonly used for the determination of sildenafil and its metabolites in human plasma.[2]

1. Sample Pretreatment:

  • To a sample of human plasma, add a deuterated internal standard such as sildenafil-d8.

  • Precipitate the plasma proteins by adding three volumes of acetonitrile.

  • Vortex the mixture to ensure thorough mixing.

2. Separation:

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • The extracted analytes in the supernatant are then separated on an ACQUITY UPLC BEH C18 column (50-mm × 2.1-mm, 1.7-μm) using gradient elution.

3. Detection:

  • An electrospray ionization (ESI) source is used, and multiple reaction monitoring (MRM) is operated in the positive mode.

  • The selective channels are m/z 475.30 → 100.10 for sildenafil and m/z 483.30 → 108.10 for sildenafil-d8.[3]

Method 2: Liquid-Liquid Extraction (LLE)

This protocol details a liquid-liquid extraction method for quantifying sildenafil in rat plasma.[3][4]

1. Sample Preparation:

  • To a sample of rat plasma, add an internal standard.

  • Perform the extraction using 300 μl of acetonitrile and 5 ml of diethyl ether.

  • Vortex the mixture to facilitate the transfer of the analyte to the organic phase.

2. Phase Separation:

  • Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

  • Carefully transfer the organic layer (supernatant) to a new tube.

3. Evaporation and Reconstitution:

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4. Chromatographic Separation:

  • Separation is achieved on a C18 column.

  • The mobile phase consists of methanol:water (85:15 v/v).

  • The flow rate is maintained at 1 ml/min.

5. Detection:

  • UV detection is performed at 230 nm.

Mandatory Visualization

Sildenafil Signaling Pathway

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[7] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to increase the levels of cyclic guanosine monophosphate (cGMP).[7] This leads to smooth muscle relaxation and increased blood flow. Sildenafil enhances this pathway by preventing the degradation of cGMP by PDE5.[7]

G cluster_0 Physiological Process cluster_1 Sildenafil's Mechanism of Action Sexual\nStimulation Sexual Stimulation Nitric Oxide\n(NO) Release Nitric Oxide (NO) Release Sexual\nStimulation->Nitric Oxide\n(NO) Release Guanylate Cyclase\n(Active) Guanylate Cyclase (Active) Nitric Oxide\n(NO) Release->Guanylate Cyclase\n(Active) Activates cGMP cGMP Guanylate Cyclase\n(Active)->cGMP Converts GTP to Smooth Muscle\nRelaxation Smooth Muscle Relaxation cGMP->Smooth Muscle\nRelaxation Promotes PDE5 PDE5 5'-GMP\n(Inactive) 5'-GMP (Inactive) Increased\nBlood Flow Increased Blood Flow Smooth Muscle\nRelaxation->Increased\nBlood Flow Sildenafil Sildenafil Sildenafil->PDE5 Inhibits PDE5->5'-GMP\n(Inactive) Degrades

Sildenafil's inhibition of PDE5 enhances the NO/cGMP signaling pathway.

Experimental Workflow for Sildenafil Recovery

The following diagram illustrates a typical experimental workflow for the extraction and analysis of sildenafil from a biological matrix, where a deuterated analog is added as an internal standard.

G Start Start Biological Matrix\n(e.g., Plasma) Biological Matrix (e.g., Plasma) Start->Biological Matrix\n(e.g., Plasma) Add Deuterated\nInternal Standard Add Deuterated Internal Standard Biological Matrix\n(e.g., Plasma)->Add Deuterated\nInternal Standard Extraction Extraction Add Deuterated\nInternal Standard->Extraction Protein Precipitation Protein Precipitation Extraction->Protein Precipitation Method 1 Liquid-Liquid\nExtraction Liquid-Liquid Extraction Extraction->Liquid-Liquid\nExtraction Method 2 Analysis Analysis Protein Precipitation->Analysis Liquid-Liquid\nExtraction->Analysis LC-MS/MS LC-MS/MS Analysis->LC-MS/MS Quantification Quantification LC-MS/MS->Quantification End End Quantification->End

Experimental workflow for sildenafil recovery analysis.

References

A Comparative Guide to Internal Standards in Regulated Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a critical aspect of pharmaceutical development. The use of an internal standard (IS) is a cornerstone of robust bioanalytical method validation, ensuring data integrity for pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an objective comparison of internal standard performance, supported by experimental data and detailed protocols, in alignment with the harmonized regulatory guidelines of the FDA, EMA, and ICH M10.

The International Council for Harmonisation (ICH) M10 guideline has created a unified framework for bioanalytical method validation, which is now the standard for both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] A central tenet of these guidelines is the appropriate selection and use of an internal standard to compensate for variability during sample processing and analysis.[4]

Comparing Internal Standard Performance: Stable Isotope-Labeled vs. Analog

The ideal internal standard exhibits physicochemical properties that are nearly identical to the analyte, allowing it to track the analyte throughout the entire analytical process, from extraction to detection.[4] Stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard" for their ability to provide the most accurate and precise results.[4][5] Structural analog internal standards, while sometimes more readily available, may not always provide the same level of performance.

Below is a summary of experimental data comparing the performance of SIL and structural analog internal standards across key bioanalytical validation parameters:

Validation ParameterPerformance with Stable Isotope-Labeled IS (SIL-IS)Performance with Structural Analog ISRationale for Performance Difference
Accuracy & Precision High accuracy (Bias typically <5%) and precision (CV <10%)Lower accuracy and precision (Bias and CV can be >15%)SIL-IS co-elutes with the analyte, experiencing identical matrix effects and ionization suppression/enhancement.[4][5]
Matrix Effect Minimal impact on analyte quantification (CV of IS-normalized matrix factor ≤15%)[6]Potential for significant impact due to differential matrix effects.The nearly identical chemical properties of the SIL-IS ensure it is affected by matrix components in the same way as the analyte.[7]
Extraction Recovery High and consistent recovery, closely tracking the analyte.Variable recovery that may not consistently mirror the analyte's behavior.Structural differences in analog IS can lead to different partitioning and extraction efficiencies.[4]
Chromatographic Behavior Co-elution with the analyte is typical, providing optimal compensation.[3]Retention times may differ, leading to exposure to different matrix components and less effective compensation.SIL-IS has virtually the same chromatographic properties as the analyte.

Experimental Protocols for Key Validation Experiments

To ensure the suitability of the chosen internal standard and the overall reliability of the bioanalytical method, a series of validation experiments must be performed. The following are detailed protocols for key experiments as they relate to the use of an internal standard.

Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the internal standard without interference from endogenous matrix components.

Protocol:

  • Obtain a minimum of six different lots of the biological matrix from individual donors.[3]

  • Process and analyze one blank sample from each lot to assess for interfering peaks at the retention times of the analyte and IS.

  • Process and analyze one sample from each blank lot spiked only with the internal standard.

  • Process and analyze one sample from each blank lot spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the internal standard response.[1]

Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain a minimum of six different lots of the biological matrix.[6]

  • Prepare three sets of samples at low and high quality control (QC) concentrations:

    • Set A: Analyte and IS spiked into extracted blank matrix from each of the six lots.

    • Set B: Analyte and IS in a neat solution (e.g., mobile phase).

  • Calculate the matrix factor (MF) for the analyte and the IS for each lot:

    • MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

  • Calculate the IS-normalized matrix factor:

    • IS-normalized MF = MF of analyte / MF of IS

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[6]

Accuracy and Precision

Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

  • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.[6]

  • Inter-day (between-run) accuracy and precision: Analyze the QC replicates in at least three separate runs on different days.[6]

  • Acceptance Criteria: For Low, Medium, and High QCs, the mean concentration should be within ±15% of the nominal value, and the CV should not exceed 15%. For the LLOQ, the mean concentration should be within ±20% of the nominal value, and the CV should not exceed 20%.[3]

Stability

Objective: To evaluate the stability of the analyte and the internal standard in the biological matrix under various conditions encountered during sample handling, storage, and analysis.

Protocol:

  • Use Low and High QC samples for all stability tests.

  • Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles before analysis.[6]

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that reflects the expected sample handling time.[6]

  • Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the study duration.[6]

  • Post-Preparative Stability: Evaluate the stability of extracted samples in the autosampler.[6]

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples.[6]

Visualizing Workflows and Logical Relationships

To further clarify the processes involved in internal standard selection and bioanalytical method validation, the following diagrams illustrate key workflows and decision-making pathways.

G cluster_0 Internal Standard Selection Workflow A Define Analyte Properties B SIL-IS Commercially Available? A->B C Select SIL-IS B->C Yes D Consider Structural Analog IS B->D No G Perform Initial Suitability Assessment (Chromatography, MS response) C->G E Evaluate Structural Similarity (pKa, logP, functional groups) D->E F Select Potential Analog IS E->F F->G H Proceed to Method Development G->H

Caption: Decision tree for selecting an appropriate internal standard.

G cluster_1 Bioanalytical Method Validation Workflow Start Method Development Prep Prepare Calibration Standards & QCs Start->Prep Spike Spike Samples with Internal Standard Prep->Spike Extract Sample Extraction (e.g., SPE, LLE, PPT) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantify Analyte/IS Peak Area Ratio Analyze->Quantify Validate Perform Validation Experiments (Selectivity, Accuracy, Precision, Stability, Matrix Effect) Quantify->Validate Report Generate Validation Report Validate->Report

Caption: Experimental workflow for bioanalytical method validation.

G cluster_2 Impact of Internal Standard Choice on Validation Parameters IS_Choice Choice of Internal Standard (SIL-IS vs. Analog) Accuracy Accuracy IS_Choice->Accuracy Precision Precision IS_Choice->Precision Matrix_Effect Matrix Effect Compensation IS_Choice->Matrix_Effect Recovery Extraction Recovery Consistency IS_Choice->Recovery Data_Reliability Overall Data Reliability Accuracy->Data_Reliability Precision->Data_Reliability Matrix_Effect->Data_Reliability Recovery->Data_Reliability

Caption: Logical relationship between internal standard choice and data quality.

References

Safety Operating Guide

Proper Disposal of Desethyl Sildenafil-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety, treat Desethyl Sildenafil-d3 as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This compound is intended for laboratory research purposes and requires handling and disposal by trained professionals in accordance with institutional and regulatory guidelines.

Researchers and laboratory personnel must adhere to established safety protocols for handling chemical waste. The following procedures provide a step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory staff and the protection of the environment.

Hazard Profile and Classification

Based on data from similar non-deuterated and related compounds, this compound should be handled as a hazardous substance. The primary hazards are summarized below.

Hazard ClassificationDescriptionGHS Hazard Statement Codes
Acute Toxicity, Oral Harmful if swallowed.H302
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Collect all solid waste, such as contaminated vials, weighing papers, and pipette tips, in a designated, compatible, and clearly labeled hazardous waste container.

  • For solutions containing this compound, use a dedicated, leak-proof, and compatible liquid waste container. Avoid mixing with incompatible solvents.

3. Container Labeling:

  • Label the hazardous waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Harmful," "Irritant").

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition.

  • The container must be kept closed at all times, except when adding waste.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.

  • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company arranged through your institution.[1][2][3]

  • Discharge into the environment must be avoided.[2]

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).

  • The rinsate from this process is also considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[4]

  • After triple-rinsing, deface the original label on the container before disposing of it as non-hazardous laboratory glass or plastic, in accordance with your institution's policies.[4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Designated Hazardous Waste Container B->C D Is the waste solid or liquid? C->D E Use Solid Waste Container D->E Solid F Use Liquid Waste Container D->F Liquid G Label Container: 'Hazardous Waste' 'this compound' Date, Hazards E->G F->G H Store in Secure Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Licensed Vendor Disposal (Incineration) I->J

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocols Cited

This guidance is based on standard laboratory chemical waste management protocols and does not cite specific experimental procedures for the disposal of this compound, as chemical treatment or neutralization by laboratory personnel is not recommended. The standard and safest protocol is collection and disposal by a licensed professional service.

References

Personal protective equipment for handling Desethyl Sildenafil-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent, isotopically labeled compounds like Desethyl Sildenafil-d3 is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is categorized as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory to mitigate exposure risks. The required personal protective equipment (PPE) is outlined below.

Protective EquipmentSpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions.[1]To prevent inhalation of dust particles which may cause respiratory tract irritation.[1]
Hand Protection Impervious gloves (e.g., PVC, neoprene, nitrile, vinyl).[2] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[1]To protect against skin irritation and absorption.[1]
Eye Protection Safety glasses with side-shields conforming to EN166, or goggles.[1][3]To prevent serious eye irritation from dust or splashes.[1]
Skin and Body Protection Appropriate protective clothing to prevent skin exposure, such as a lab coat.[1][3]To minimize the risk of skin contact with the compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to use is critical for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a tightly closed container in a dry and well-ventilated place.[1]

  • For long-term storage, a temperature of -20°C is recommended.[1]

2. Preparation and Weighing:

  • All handling of the solid compound should be conducted in a designated area, preferably within a chemical fume hood or a glove box, to control airborne levels.[1]

  • Before weighing, ensure all necessary PPE is correctly worn.

  • Use a dedicated, calibrated analytical balance.

  • Minimize the creation of dust during transfer.

3. Dissolving the Compound:

  • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

  • If sonication is required, ensure the container is securely capped.

4. Use in Experiments:

  • Clearly label all solutions containing this compound.

  • Conduct all experimental procedures involving the compound within a well-ventilated area or fume hood.

Accidental Release and First Aid Measures

Spill Response:

  • Evacuate non-essential personnel from the area.[2]

  • For dry spills, do not use compressed air to clean. Gently sweep or vacuum the material, placing it into a suitable, labeled container for disposal.[1] A damp cloth can also be used to clean up spills of dry solids.

  • Ensure the spill area is thoroughly cleaned.

First Aid:

  • If Swallowed: Call a poison center or doctor immediately.[1]

  • If on Skin: Wash with plenty of soap and water.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of as unused product in a manner consistent with federal, state, and local regulations.[1] This may involve incineration in a licensed hazardous waste facility.

  • Contaminated Materials: All contaminated PPE (gloves, lab coats), labware (vials, pipette tips), and cleaning materials should be collected in a sealed, appropriately labeled container for hazardous waste disposal.[1]

  • Solutions: Aqueous solutions should not be disposed of down the drain.[1] They should be collected in a labeled hazardous waste container for proper disposal.

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh Compound in Fume Hood B->C Proceed once setup is verified D Dissolve in Solvent C->D E Perform Experiment D->E F Decontaminate Work Area E->F Upon experiment completion G Segregate Waste F->G H Dispose of Waste via Licensed Contractor G->H I Spill Occurs J Follow Spill Response Protocol I->J K Exposure Occurs L Administer First Aid K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desethyl Sildenafil-d3
Reactant of Route 2
Reactant of Route 2
Desethyl Sildenafil-d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。